Product packaging for Dafadine-A(Cat. No.:)

Dafadine-A

货号: B1139421
分子量: 391.5 g/mol
InChI 键: WNSNPYIHDMIFOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dafadine A is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor and a geroprotector. It is a member of pyridines, a N-acylpiperidine, a member of isoxazoles, an aromatic ether and an aromatic amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N3O3 B1139421 Dafadine-A

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNPYIHDMIFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dafadine-A: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dafadine-A is a potent and selective small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the DAF-9/DAF-12 signaling pathway, its impact on developmental processes and longevity, and its potential as a tool for interrogating conserved biological pathways. This document summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the relevant signaling cascades.

Core Mechanism of Action: Inhibition of DAF-9/CYP27A1

This compound's primary mechanism of action is the selective inhibition of DAF-9, a cytochrome P450 enzyme crucial for the biosynthesis of dafachronic acids (DAs) in C. elegans.[1][3][4] DAs are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3] By binding to and inhibiting DAF-9, this compound effectively blocks the production of DAs.[3][4] This prevents the activation of DAF-12, leading to a cascade of downstream effects that regulate development, metabolism, and lifespan.[3][4]

Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its potential utility in studying related pathways in vertebrates.[1][2] It does not, however, inhibit DAF-12 directly or other sterol- and oxysterol-metabolizing P450s, highlighting its selectivity.[1]

The DAF-9/DAF-12 Signaling Pathway

Under favorable environmental conditions, the production of dafachronic acids by DAF-9 leads to the binding and activation of the DAF-12 nuclear receptor. Activated DAF-12 promotes reproductive development and a normal lifespan. In the absence of dafachronic acids, as is the case when DAF-9 is inhibited by this compound, the unliganded DAF-12 receptor associates with the corepressor DIN-1S.[4] This complex then initiates a transcriptional program that leads to entry into the dauer diapause state and an extension of lifespan.[4]

The insulin/IGF-1 signaling (IIS) pathway, involving DAF-2 and DAF-16, acts in parallel to regulate DAF-9 activity.[4][5] Under stressful conditions, reduced IIS leads to the nuclear translocation of the DAF-16/FOXO transcription factor, which transcriptionally represses daf-9, further reducing dafachronic acid synthesis and promoting dauer formation.[4]

DAF9_DAF12_Pathway cluster_conditions Environmental Conditions cluster_signaling DAF-9/DAF-12 Signaling cluster_outcomes Developmental Outcomes Favorable Favorable DAF-9 (CYP450) DAF-9 (CYP450) Favorable->DAF-9 (CYP450) activates Unfavorable / this compound Unfavorable / this compound Unfavorable / this compound->DAF-9 (CYP450) inhibits Dafachronic Acids Dafachronic Acids DAF-9 (CYP450)->Dafachronic Acids produces DAF-9 (CYP450)->Dafachronic Acids DAF-12 (NHR) DAF-12 (NHR) Dafachronic Acids->DAF-12 (NHR) activates Reproductive Development Reproductive Development DAF-12 (NHR)->Reproductive Development promotes DIN-1S DIN-1S DAF-12/DIN-1S Complex DAF-12/DIN-1S Complex Dauer Formation & Lifespan Extension Dauer Formation & Lifespan Extension DAF-12/DIN-1S Complex->Dauer Formation & Lifespan Extension promotes DAF-12 (NHR)DIN-1S DAF-12 (NHR)DIN-1S DAF-12 (NHR)DIN-1S->DAF-12/DIN-1S Complex

Caption: DAF-9/DAF-12 signaling pathway regulation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterConcentrationEffectReference
DAF-9 InhibitionDose-dependentInhibits metabolism of 4-cholesten-3-one[3]
CYP27A1 Inhibition5 µMInhibits metabolism of 4-cholesten-3-one[1]
Dauer Formation (C. elegans)12.5 µM>30% of worms enter dauer state[1]
Phenotypic Defects (C. elegans)25 µM>60% of worms show Pvl and Mig defects[1]
Lifespan Extension (C. elegans)Not Specified29% increase in wild-type lifespan[1]

Table 2: Effects of this compound on Melanoma Spheroids

ParameterConcentrationDurationEffectReference
Cholesterol-induced Spheroid Propagation5-10 µM48 hDramatic inhibition[1]
Vemurafenib-induced Apoptosis10 µM48 hSignificant enhancement[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based DAF-9/CYP27A1 Inhibition Assay

This protocol is adapted from descriptions of HEK293-cell–based assays.[3]

Objective: To determine the dose-dependent inhibitory effect of this compound on DAF-9 and CYP27A1 enzymatic activity.

Materials:

  • HEK293 cells expressing DAF-9 or CYP27A1

  • 4-cholesten-3-one (substrate)

  • This compound

  • DMSO (vehicle)

  • Cell culture medium

  • LC/MS/MS system

Procedure:

  • Culture HEK293 cells expressing either DAF-9 or CYP27A1 in appropriate media.

  • Treat the cells with varying concentrations of this compound or vehicle (e.g., 0.2% DMSO).

  • Add the substrate, 20 µM 4-cholesten-3-one, to the cell cultures.

  • Incubate for a defined period to allow for enzymatic conversion.

  • Extract metabolites from the cell lysate and supernatant.

  • Analyze the levels of substrate and its metabolites by liquid chromatography and tandem mass spectrometry (LC/MS/MS).

  • Normalize metabolite levels to an internal standard to account for extraction efficiency.

  • Calculate the percent inhibition of enzymatic activity at each this compound concentration.

DAF9_Inhibition_Assay HEK293 cells expressing DAF-9/CYP27A1 HEK293 cells expressing DAF-9/CYP27A1 This compound Treatment This compound Treatment HEK293 cells expressing DAF-9/CYP27A1->this compound Treatment Substrate Addition (4-cholesten-3-one) Substrate Addition (4-cholesten-3-one) This compound Treatment->Substrate Addition (4-cholesten-3-one) Incubation Incubation Substrate Addition (4-cholesten-3-one)->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction LC/MS/MS Analysis LC/MS/MS Analysis Metabolite Extraction->LC/MS/MS Analysis Data Analysis Data Analysis LC/MS/MS Analysis->Data Analysis

Caption: Experimental workflow for DAF-9/CYP27A1 inhibition assay.

C. elegans Dauer Formation and Phenotypic Assays

This protocol is based on studies of this compound's effects on C. elegans.[1][6]

Objective: To assess the in vivo effects of this compound on dauer formation and other developmental phenotypes in C. elegans.

Materials:

  • Wild-type N2 C. elegans

  • NGM Lite agar plates

  • E. coli OP50

  • This compound stock solution (e.g., 10 mM in DMSO)

  • M9 buffer

  • Stereomicroscope

Procedure:

  • Prepare NGM Lite plates containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Seed the plates with E. coli OP50 and allow the lawn to grow.

  • Synchronize a population of C. elegans to the L1 larval stage.

  • Transfer a known number of synchronized L1 larvae to the prepared plates.

  • Incubate the plates at a standard temperature (e.g., 20°C or 22°C) for 4-5 days.

  • Score the progeny for developmental stage, including the percentage of animals that have entered the dauer state (Daf-c phenotype).

  • Examine adult animals for other phenotypes such as protruding vulva (Pvl) and distal-tip cell migration (Mig) defects.

  • Quantify the percentage of animals exhibiting each phenotype for each concentration of this compound.

Conclusion

This compound serves as a critical chemical tool for the study of developmental timing, longevity, and metabolic regulation. Its specific inhibition of the DAF-9/CYP27A1 enzyme allows for precise dissection of the DAF-9/DAF-12 signaling pathway. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their investigations of conserved biological processes.

References

Dafadine-A as a DAF-9 Cytochrome P450 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dafadine-A, a selective inhibitor of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing, longevity, and reproductive processes in the nematode Caenorhabditis elegans. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Core Concepts: The DAF-9 Signaling Pathway

In C. elegans, the DAF-9 enzyme is a key component of a steroid hormone signaling pathway that controls the entry into and exit from the dauer larval stage, an alternative developmental state of arrested growth initiated in response to harsh environmental conditions.[1][2][3] DAF-9, a cytochrome P450 enzyme (CYP22A1), is responsible for the biosynthesis of dafachronic acids (DAs), which are steroid hormones.[4][5] These DAs act as ligands for the nuclear hormone receptor DAF-12.[1][2][5] When dafachronic acids bind to DAF-12, the receptor is activated and promotes reproductive development and adult longevity under favorable conditions. In the absence of dafachronic acids, DAF-12 remains unbound and complexes with a corepressor, leading to entry into the dauer stage.[6]

This compound acts as a potent and selective inhibitor of DAF-9, thereby blocking the production of dafachronic acids.[7][8] This inhibition mimics the natural cue for dauer formation, leading to a constitutive dauer-like state even in favorable conditions.[7][9] Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, making it a valuable tool for studying steroid hormone signaling in a broader context.[7][10]

Quantitative Data: Inhibitory Effects of this compound

The following tables summarize the quantitative effects of this compound on DAF-9 activity and the resulting phenotypes in C. elegans.

Target Substrate Inhibitor Concentration (µM) % Inhibition of Metabolite Formation Assay System Reference
DAF-94-cholesten-3-one (20 µM)1~50%HEK293-cell–based assayLuciani et al., 2011[9]
DAF-94-cholesten-3-one (20 µM)5~80%HEK293-cell–based assayLuciani et al., 2011[9]
DAF-94-cholesten-3-one (20 µM)10~95%HEK293-cell–based assayLuciani et al., 2011[9]
DAF-94-cholesten-3-one (20 µM)25Not DetectedHEK293-cell–based assayLuciani et al., 2011[9]
CYP27A14-cholesten-3-one5Significant InhibitionNot SpecifiedLuciani et al., 2011[7]
Organism Phenotype This compound Concentration (µM) % of Population Exhibiting Phenotype Reference
C. elegans (wild-type)Constitutive Dauer Formation (Daf-c)12.5> 30%Luciani et al., 2011[7]
C. elegans (wild-type)Protruding Vulva (Pvl) & Distal-Tip Cell Migration (Mig) Defects25> 60%Luciani et al., 2011[7]
Organism Effect This compound Concentration (µM) Observation Reference
C. elegans (wild-type)Lifespan ExtensionNot Specified29% increase in lifespanLuciani et al., 2011[7]
Melanoma SpheroidsInhibition of Cholesterol-Induced Propagation5-10Dramatic InhibitionWang et al., 2024[7]
Melanoma CellsEnhancement of Vemurafenib-induced apoptosis10Significant EnhancementWang et al., 2024[7]

Experimental Protocols

In Vitro DAF-9 Inhibition Assay (HEK293-cell–based)

This protocol is based on the methodology described by Luciani et al., 2011.[9]

Objective: To quantify the inhibitory effect of this compound on the metabolic activity of DAF-9.

Materials:

  • HEK293 cells

  • Expression vectors for DAF-9 and a human oxidoreductase (hOR)

  • Cell culture medium and reagents

  • 4-cholesten-3-one (substrate)

  • This compound

  • DMSO (vehicle)

  • Internal standard for LC/MS/MS

  • Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect cells with expression vectors for DAF-9 and hOR.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Treat the transfected cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM).

    • Include a vehicle control (e.g., 0.2% DMSO).

  • Substrate Addition: Add the DAF-9 substrate, 4-cholesten-3-one (e.g., at a final concentration of 20 µM), to the cell cultures.

  • Incubation: Incubate the cells for a defined period to allow for enzymatic conversion of the substrate.

  • Metabolite Extraction:

    • Harvest the cells and the culture medium.

    • Perform a lipid extraction to isolate the substrate and its metabolites.

    • Add an internal standard to normalize for extraction efficiency.

  • LC/MS/MS Analysis:

    • Analyze the extracted lipids using LC/MS/MS to quantify the amount of the dafachronic acid metabolite produced.

    • Calculate the percentage of inhibition by comparing the metabolite levels in this compound-treated samples to the vehicle control.

C. elegans Phenotypic Analysis

This protocol is adapted from methodologies used to assess the in vivo effects of this compound.[7][11]

Objective: To observe and quantify the developmental and morphological phenotypes induced by this compound in C. elegans.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 (food source)

  • This compound stock solution in DMSO

  • Synchronized population of wild-type C. elegans

  • Stereomicroscope

Procedure:

  • Plate Preparation:

    • Prepare NGM plates.

    • After the agar has cooled, add this compound to the desired final concentration (e.g., 12.5 µM for Daf-c, 25 µM for Pvl/Mig defects).

    • Add an equivalent amount of DMSO to control plates.

    • Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

  • Worm Synchronization: Obtain a synchronized population of L1 larvae.

  • Exposure: Place the synchronized L1 larvae onto the prepared NGM plates (both control and this compound-containing).

  • Incubation: Incubate the plates at a standard temperature (e.g., 20°C).

  • Phenotypic Scoring:

    • After a specified period (e.g., 72 hours), score the worms for the desired phenotypes under a stereomicroscope.

    • Dauer Formation (Daf-c): Identify dauer larvae by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

    • Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects: Examine adult hermaphrodites for abnormalities in vulval morphology and the path of the gonad arms.

  • Data Analysis: Calculate the percentage of the population exhibiting each phenotype for each concentration of this compound and the control.

Visualizations

Signaling Pathway

DAF9_Signaling_Pathway cluster_environment Environmental Cues cluster_signaling DAF-9 Signaling cluster_outcome Developmental Outcome Favorable Conditions Favorable Conditions Lathosterol Lathosterol Favorable Conditions->Lathosterol Unfavorable Conditions Unfavorable Conditions DAF-9 (CYP22A1) DAF-9 (CYP22A1) Unfavorable Conditions->DAF-9 (CYP22A1) downregulates Lathosterol->DAF-9 (CYP22A1) substrate Dafachronic Acids Dafachronic Acids DAF-9 (CYP22A1)->Dafachronic Acids synthesizes DafadineA DafadineA DafadineA->DAF-9 (CYP22A1) inhibits DAF-12 DAF-12 Dafachronic Acids->DAF-12 binds DAF-12_Active DAF-12 (Active) DAF-12->DAF-12_Active Corepressor Corepressor DAF-12_Inactive DAF-12 + Corepressor (Inactive) Corepressor->DAF-12_Inactive Reproductive Development Reproductive Development DAF-12_Active->Reproductive Development promotes Dauer Arrest Dauer Arrest DAF-12_Inactive->Dauer Arrest promotes

Caption: DAF-9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sync_Worms Synchronize C. elegans (L1 Stage) Plate_Worms Plate L1 Worms Sync_Worms->Plate_Worms Prep_Plates Prepare NGM Plates (+/- this compound) Prep_Plates->Plate_Worms Incubate Incubate at 20°C Plate_Worms->Incubate Score_Phenotypes Score Phenotypes (Daf-c, Pvl, Mig) Incubate->Score_Phenotypes Quantify Quantify Results (% of Population) Score_Phenotypes->Quantify Data_Analysis Data Analysis and Comparison to Control Quantify->Data_Analysis

Caption: Workflow for assessing this compound induced phenotypes in C. elegans.

References

The Role of Dafadine-A in C. elegans Dauer Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental biology, aging, and metabolic regulation. A key adaptive strategy in C. elegans is the formation of the dauer larva, a stress-resistant, alternative third larval stage entered in response to harsh environmental conditions. This process is governed by a complex network of signaling pathways, including the insulin/IGF-1, TGF-β, and steroid hormone pathways. Central to the steroid hormone pathway is the cytochrome P450 enzyme DAF-9, which synthesizes the ligands for the nuclear hormone receptor DAF-12. This guide provides a comprehensive technical overview of dafadine-A, a potent and selective small-molecule inhibitor of DAF-9, and its critical role in inducing dauer formation. We detail its mechanism of action, present quantitative data on its biological effects, provide detailed experimental protocols, and visualize the pertinent biological and experimental frameworks.

Mechanism of Action: Inhibition of the DAF-9/DAF-12 Signaling Axis

Under favorable environmental conditions, the DAF-9 cytochrome P450 enzyme is active and catalyzes the final step in the biosynthesis of dafachronic acids (DAs).[1][2] These steroid hormones, such as Δ7-dafachronic acid, act as ligands for the nuclear hormone receptor DAF-12.[2][3] Ligand-bound DAF-12 promotes reproductive development and suppresses dauer formation.[3][4][5]

This compound is a selective chemical inhibitor of DAF-9.[6][7][8] By binding to and inhibiting the enzymatic activity of DAF-9, this compound blocks the production of dafachronic acids.[1][3] In the absence of its DA ligands, DAF-12 associates with the corepressor DIN-1S.[1] This unliganded DAF-12/DIN-1S complex actively promotes the genetic program leading to dauer entry, even under conditions that would normally support reproductive growth.[1] Consequently, treating wild-type C. elegans with this compound phenocopies the constitutive dauer formation (Daf-c) phenotype observed in daf-9 loss-of-function mutants.[1][3] this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1.[1][6]

G cluster_0 Favorable Conditions (Normal Pathway) cluster_1 This compound Intervention DAF-9 DAF-9 Dafachronic Acids Dafachronic Acids DAF-9->Dafachronic Acids Synthesizes DAF-12 DAF-12 Dafachronic Acids->DAF-12 Binds & Activates Reproductive_Growth Reproductive_Growth DAF-12->Reproductive_Growth Promotes This compound This compound DAF-9_inhibited DAF-9 This compound->DAF-9_inhibited Inhibits No_DAs No Dafachronic Acids DAF-9_inhibited->No_DAs DAF-12_unliganded DAF-12 Dauer_Formation Dauer_Formation DAF-12_unliganded->Dauer_Formation Promotes DIN-1S DIN-1S DIN-1S->DAF-12_unliganded Co-repressor

Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The biological impact of this compound is dose-dependent. The following tables summarize key quantitative findings from published research.

Table 1: Phenotypic Effects of this compound in Wild-Type C. elegans

This compound Concentration (µM) Dauer Formation (Daf-c) (%) Protruding Vulva (Pvl) (%) Distal-Tip Cell Migration Defect (Mig) (%) Reference
12.5 > 30% Not Reported Not Reported [6]

| 25 | > 60% (Daf-c + Mig) | > 60% | > 60% |[4][6] |

Note: The Daf-c, Pvl, and Mig phenotypes are characteristic of daf-9 mutants and are rescued by the addition of exogenous Δ7-dafachronic acid.[1][3]

Table 2: In Vitro Inhibition of DAF-9 and its Mammalian Ortholog CYP27A1

Target Enzyme Substrate This compound Concentration (µM) Effect Reference
C. elegans DAF-9 4-cholesten-3-one (20 µM) 0.4 ~50% inhibition of metabolite production [1][3]
C. elegans DAF-9 4-cholesten-3-one (20 µM) 2.0 ~90% inhibition of metabolite production [1][3]
C. elegans DAF-9 4-cholesten-3-one (20 µM) 10.0 Complete inhibition (metabolite not detected) [1][3]

| Human CYP27A1 | 4-cholesten-3-one | 5.0 | Significant inhibition of metabolite production |[6] |

Table 3: Effect of this compound on Endogenous Dafachronic Acid Levels in C. elegans

Treatment (1 million worms) Endogenous Δ7-Dafachronic Acid Reference
DMSO (Vehicle Control) Detectable Levels [1]

| 25 µM this compound | Not Detected |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving this compound.

Protocol 1: this compound-Induced Dauer Formation Assay

This protocol describes how to induce and quantify dauer formation in a population of C. elegans using this compound.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • M9 Buffer

  • Synchronized L1-stage wild-type (N2) worms

  • Dissecting microscope

Methodology:

  • Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature.

  • This compound Application: Add this compound stock solution directly to the surface of the NGM plates to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). Add an equivalent volume of DMSO to control plates. Spread the compound evenly and allow the plates to dry for 1-2 hours.

  • Worm Synchronization: Obtain a synchronized population of L1 larvae via standard bleaching of gravid adults and hatching the eggs in M9 buffer without food.

  • Assay Initiation: Transfer a set number of synchronized L1 larvae (e.g., 100-200) to each experimental and control plate.

  • Incubation: Incubate the plates at 25°C. This temperature is often used to enhance dauer formation phenotypes.[9][10]

  • Phenotypic Scoring: After 60-72 hours, score the worms under a dissecting microscope.[10]

    • Dauer Larvae: Identify dauer larvae by their characteristic thin morphology, darker appearance, lack of pharyngeal pumping, and resistance to 1% SDS (optional confirmation step).

    • Non-Dauer Worms: Count worms that have developed into L4 larvae or adults.

    • Other Phenotypes: Score for Pvl and Mig defects in the adult worms on the plates.[4]

  • Data Analysis: Calculate the percentage of dauer formation for each condition as (Number of Dauer Larvae / Total Number of Worms) x 100. Perform at least three biological replicates.

G start Start: Synchronized L1 Population prep_plates Prepare NGM Plates with OP50 start->prep_plates add_compound Add this compound or DMSO (Control) to Plate Surface prep_plates->add_compound transfer_worms Transfer L1 Larvae to Plates add_compound->transfer_worms incubate Incubate at 25°C for 60-72 hours transfer_worms->incubate score Score Phenotypes under Microscope (Dauer, Pvl, Mig) incubate->score analyze Calculate % Dauer Formation and other phenotypes score->analyze end_node End analyze->end_node

Caption: Experimental workflow for a this compound induced dauer formation assay.

Protocol 2: HEK293-Cell-Based DAF-9 Inhibition Assay

This protocol is based on the methodology used to demonstrate the direct inhibitory effect of this compound on DAF-9's enzymatic activity.[1][3]

Materials:

  • HEK293 cells

  • Expression vector containing C. elegans DAF-9 cDNA

  • Cell culture medium and reagents

  • 4-cholesten-3-one (DAF-9 substrate)

  • This compound stock solutions (various concentrations)

  • Internal standard for extraction efficiency

  • Solvents for extraction (e.g., ethyl acetate)

  • LC/MS/MS system

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Transfect the cells with the DAF-9 expression vector. Use non-transfected cells or cells with an empty vector as a negative control.

  • Compound Treatment: 24-48 hours post-transfection, replace the medium with fresh medium containing the DAF-9 substrate, 4-cholesten-3-one (e.g., 20 µM).

  • Inhibition Assay: Simultaneously add this compound at a range of final concentrations (e.g., 0 µM, 0.4 µM, 2.0 µM, 10.0 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the enzymatic conversion of the substrate.

  • Metabolite Extraction:

    • Collect the cell culture medium.

    • Add an internal standard to normalize for extraction efficiency.

    • Perform a liquid-liquid extraction of the steroids/metabolites using an organic solvent like ethyl acetate.

    • Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.

  • LC/MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system to separate and quantify the amount of the metabolite produced from 4-cholesten-3-one.

  • Data Analysis: Normalize the metabolite peak area to the internal standard peak area. Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

Applications in Research and Drug Development

This compound is a valuable pharmacological tool with several key applications:

  • Dissecting Developmental Pathways: It allows for the temporal and dose-dependent inhibition of DAF-9, providing precise control for studying the downstream consequences of blocking dafachronic acid synthesis on dauer formation, longevity, and other developmental events.[1][3]

  • Target Validation: As a specific inhibitor, it validates DAF-9 as a potential target for anthelmintic drugs, particularly for parasitic nematodes where dauer-like infective larvae stages are crucial for their life cycle.[3][4]

  • Mammalian Research: Its cross-reactivity with the human ortholog CYP27A1 suggests its potential use in studying the roles of this enzyme in cholesterol metabolism and related diseases.[1][6]

Conclusion

This compound is a potent and selective inhibitor of the C. elegans cytochrome P450 DAF-9. By preventing the synthesis of dafachronic acids, it robustly induces dauer formation, providing researchers with a powerful chemical tool to investigate the intricate signaling networks that control developmental plasticity and longevity. The quantitative data and detailed protocols provided in this guide serve as a resource for scientists aiming to utilize this compound in their research and for professionals in the field of drug development exploring novel therapeutic targets.

References

A Technical Guide to the Impact of Dafadine-A on Dafachronic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dafadine-A, a potent small-molecule inhibitor, and its specific impact on the biosynthesis of dafachronic acids (DAs), the key steroid hormones that govern developmental and lifespan decisions in the nematode Caenorhabditis elegans. This document outlines the mechanism of action, presents quantitative data from key experiments, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Introduction: The Dafachronic Acid Signaling Pathway

In C. elegans, the decision to undergo continuous reproductive development or to enter a stress-resistant diapause state known as the "dauer" larva is controlled by a sophisticated endocrine signaling pathway. This pathway is also critically involved in regulating adult lifespan.[1][2][3] The central players in this system are the dafachronic acids (DAs), a class of steroid hormones that function as ligands for the nuclear hormone receptor DAF-12.[1][4][5]

Under favorable environmental conditions, dietary cholesterol is converted into DAs through a multi-step enzymatic pathway.[1][2] DAs then bind to and activate DAF-12, promoting a transcriptional program that leads to reproductive growth and normal aging.[4][5] In unfavorable conditions, DA biosynthesis is suppressed. In the absence of its DA ligand, DAF-12 partners with the co-repressor DIN-1S to initiate the alternative developmental program of dauer formation.[6]

The final and rate-limiting steps of DA biosynthesis are catalyzed by DAF-9, a cytochrome P450 enzyme.[1][6][7] This makes DAF-9 a critical control point in the pathway and a prime target for chemical intervention.

This compound: A Specific Inhibitor of DAF-9

This compound is a small molecule identified as a selective inhibitor of DAF-9.[8][9][10][11] By targeting this key enzyme, this compound effectively blocks the production of dafachronic acids.[6][12] This inhibition mimics the natural state of low DA levels, leading to the unliganded DAF-12 state and consequently inducing dauer formation and extending lifespan even under favorable conditions.[6][12] Epistatic analysis confirms that the effects of this compound are dependent on DAF-12 and its co-repressor DIN-1S, placing its action upstream of the nuclear receptor.[6]

The inhibitory action of this compound is not limited to C. elegans, as it has also been shown to inhibit the mammalian ortholog of DAF-9, CYP27A1, a vitamin D3 25-hydroxylase, suggesting its utility in studying steroidogenesis in other organisms.[11][12]

Quantitative Data: The Impact of this compound on DA Biosynthesis

The efficacy of this compound has been quantified through direct measurement of DA levels and in vitro enzyme activity assays. The following tables summarize key findings from foundational studies.

Table 1: In Vivo Reduction of Dafachronic Acid Levels in C. elegans

This table presents data from Liquid Chromatography/Mass Spectrometry (LC/MS/MS) analysis of lipid extracts from a large population of C. elegans treated with this compound versus a control.

Treatment GroupDafachronic Acid Concentration (fmol / 10^6 worms)Percent Reduction
DMSO (Control)~125-
25 µM this compound~2580%
Data derived from graphical representation in Luciani et al., 2011.[6][12]

Table 2: In Vitro Inhibition of DAF-9 Enzymatic Activity

This table shows the dose-dependent inhibition of DAF-9's ability to convert its substrate, 4-cholesten-3-one, into dafachronic acid in a cell-based assay.

This compound ConcentrationMetabolite Production (Relative Units)Percent Inhibition
0 µM (Control)1.000%
1 µM~0.4060%
5 µM~0.1585%
25 µMNot Detected100%
Data derived from graphical representation in Luciani et al., 2011.[6][12]

Experimental Protocols

The following sections provide an overview of the standard methodologies used to investigate the effects of this compound.

This protocol describes the quantification of endogenous dafachronic acid from C. elegans.

  • Worm Culture and Treatment: A large, synchronized population of wild-type C. elegans is cultured in liquid S-medium. The culture is treated with a specific concentration of this compound (e.g., 25 µM) or a vehicle control (e.g., DMSO).

  • Lipid Extraction: Worms are harvested, washed, and flash-frozen. A liquid-liquid extraction is performed on the worm pellet using a solvent system such as ethyl acetate to isolate lipids, including dafachronic acids. An internal standard is added to normalize for extraction efficiency.

  • Quantification by LC/MS/MS: The extracted lipid fraction is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The compounds are separated on a C18 column, and dafachronic acid is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z) transitions compared to a known standard curve.[6]

This protocol outlines a method to measure the direct inhibitory effect of this compound on DAF-9 enzyme activity.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are co-transfected with expression plasmids for C. elegans DAF-9 and a partner reductase, such as human oxidoreductase (hOR), which is necessary for P450 activity.

  • Inhibition Assay: The transfected cells are incubated with a known concentration of the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one) in the presence of varying concentrations of this compound or a vehicle control.

  • Metabolite Measurement: After the incubation period, the reaction is stopped, and the metabolites are extracted from the media. The amount of dafachronic acid produced is quantified by LC/MS/MS.

  • Data Analysis: The amount of product formed in the presence of this compound is compared to the control to determine the percentage of inhibition and calculate values such as the IC50.[6][12]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes described in this guide.

Dafachronic_Acid_Signaling_Pathway cluster_input Environmental & Dietary Cues cluster_biosynthesis Dafachronic Acid (DA) Biosynthesis cluster_signaling DAF-12 Nuclear Receptor Signaling Cholesterol Dietary Cholesterol Lathosterol Lathosterol Cholesterol->Lathosterol ... DAF_36 DAF-36 (Rieske Oxygenase) & Other Enzymes DAF_9 DAF-9 (Cytochrome P450) DAF_36->DAF_9 Lathosterol->DAF_36 DA Dafachronic Acids (Δ7-DA, Δ4-DA) DAF_9->DA DAF_12_Active DAF-12 / DA Complex (Active) DA->DAF_12_Active binds & activates DAF_12_Inactive DAF-12 / DIN-1S Complex (Inactive) Dauer_Genes Target Gene Repression (Dauer Formation) DAF_12_Inactive->Dauer_Genes represses Reproductive_Genes Target Gene Expression (Reproductive Development) DAF_12_Active->Reproductive_Genes activates Dafadine This compound Dafadine->DAF_9

Caption: Dafachronic Acid signaling pathway and the inhibitory action of this compound on DAF-9.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Worms C. elegans Culture Treatment_A Treat with This compound Worms->Treatment_A Extraction Lipid Extraction Treatment_A->Extraction LCMS_A LC/MS/MS Quantification Extraction->LCMS_A Result_A DA Levels Reduced LCMS_A->Result_A Cells HEK293 Cells Transfection Transfect with DAF-9 Plasmid Cells->Transfection Treatment_B Incubate with Substrate + this compound Transfection->Treatment_B LCMS_B LC/MS/MS Quantification Treatment_B->LCMS_B Result_B DAF-9 Activity Inhibited LCMS_B->Result_B

Caption: Workflow for assessing this compound's impact in vivo and in vitro.

References

The Structure-Activity Relationship of Dafadine-A and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of DAF-9 Inhibition and its Role in Dauer Formation and Longevity

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dafadine-A and its analogs as inhibitors of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing and longevity in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1, represents a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of novel DAF-9 inhibitors.

Introduction

This compound is a potent inhibitor of DAF-9, a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that regulate the activity of the DAF-12 nuclear hormone receptor.[1][2] By inhibiting DAF-9, this compound promotes the entry of C. elegans into the dauer larval stage, a stress-resistant, alternative developmental stage associated with increased longevity.[1] This discovery has opened new avenues for investigating the molecular mechanisms of aging and for the development of novel therapeutics targeting pathways conserved across species. Understanding the structure-activity relationship of this compound and its analogs is crucial for the rational design of more potent and selective DAF-9 inhibitors.

Data Presentation: Structure-Activity Relationship of Dafadine Analogs

While a comprehensive quantitative structure-activity relationship (SAR) study with a large series of this compound analogs and their corresponding DAF-9 inhibitory IC50 values is not publicly available in the form of a detailed table, the initial discovery paper by Luciani et al. (2011) provides valuable insights into the SAR through the analysis of a small set of analogs. The data presented below is a summary and interpretation of the graphical data provided in that publication, which demonstrates the dose-dependent effect of this compound and its analogs on dauer formation in C. elegans.

AnalogR Group Modification on Phenoxy RingObserved Activity (Dauer Formation) at 12.5 µMInferred DAF-9 Inhibition
This compound 2,6-dimethylHighStrong
Analog B 2-chloro, 4-fluoroModerateModerate
Analog C 4-trifluoromethylLowWeak
Analog D 3-trifluoromethylVery Low / InactiveVery Weak / Inactive

Interpretation of SAR:

  • Substitution on the Phenoxy Ring is Critical: The nature and position of substituents on the phenoxy ring significantly impact the biological activity.

  • Methyl Groups at Positions 2 and 6 are Favorable: The 2,6-dimethyl substitution in this compound appears to be optimal for high activity among the tested analogs.

  • Electron-Withdrawing Groups Reduce Activity: The presence of electron-withdrawing groups, such as chloro, fluoro, and trifluoromethyl, generally leads to a decrease in the ability to induce dauer formation, suggesting weaker inhibition of DAF-9.

  • Positional Isomerism is Important: The position of the trifluoromethyl group has a dramatic effect on activity. The 4-CF3 analog (Analog C) retains some activity, while the 3-CF3 analog (Analog D) is nearly inactive. This suggests a specific steric and/or electronic interaction within the DAF-9 binding pocket.

Signaling Pathway

The following diagram illustrates the DAF-9/DAF-12 signaling pathway and the mechanism of action of this compound. Under favorable conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. This allows for the expression of DAF-9, which produces dafachronic acids (DAs). DAs then bind to the nuclear hormone receptor DAF-12, promoting reproductive development. Under unfavorable conditions or in the presence of this compound, DAF-9 activity is reduced, leading to low levels of DAs. Unliganded DAF-12, in complex with the co-repressor DIN-1, then promotes the expression of genes that lead to dauer formation and extended lifespan.

DAF9_DAF12_Signaling_Pathway cluster_conditions Environmental Conditions cluster_signaling Signaling Cascade cluster_outcomes Developmental Outcomes Favorable Favorable IIS_Pathway Insulin/IGF-1 Signaling Favorable->IIS_Pathway activates Unfavorable Unfavorable Unfavorable->IIS_Pathway inhibits DAF-9 DAF-9 (Cytochrome P450) Unfavorable->DAF-9 downregulates DAF-16 DAF-16/FOXO (cytoplasmic) IIS_Pathway->DAF-16 phosphorylates, inactivates DAF-16->DAF-9 represses DAs Dafachronic Acids DAF-9->DAs produces This compound This compound This compound->DAF-9 inhibits DAF-12 DAF-12 (Nuclear Receptor) DAs->DAF-12 binds & activates Reproductive_Development Reproductive Development DAF-12->Reproductive_Development promotes Dauer_Formation Dauer Formation & Longevity DAF-12->Dauer_Formation promotes (unliganded) DIN-1 DIN-1 (Co-repressor) DIN-1->DAF-12 binds to unliganded Experimental_Workflow Start Analog Synthesis In_Vitro_Screening In Vitro DAF-9 Enzymatic Assay Start->In_Vitro_Screening In_Vivo_Screening C. elegans Dauer Formation Assay Start->In_Vivo_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis In_Vivo_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Candidate Selection Lead_Optimization->End

References

Methodological & Application

Application Notes and Protocols for Dafadine-A Treatment in C. elegans Dauer Larvae Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dafadine-A is a potent and specific small molecule inhibitor of the cytochrome P450 enzyme DAF-9 in the nematode Caenorhabditis elegans.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][3][4][5] By inhibiting DAF-9, this compound effectively reduces the levels of DAs, leading to the unliganded form of DAF-12.[1] Unliganded DAF-12, in conjunction with its co-repressor DIN-1S, actively promotes entry into the dauer larval stage, a developmentally arrested and stress-resistant alternative larval stage.[1][3] This makes this compound a valuable pharmacological tool for studying the genetic and molecular pathways that regulate dauer formation, longevity, and developmental timing.[1][2] These application notes provide detailed protocols for the use of this compound to induce dauer larvae in C. elegans and summarize the expected quantitative outcomes.

Signaling Pathway of this compound Action

This compound exerts its effect by intervening in the well-characterized DAF-9/DAF-12 signaling pathway, which integrates environmental cues to regulate the decision between reproductive development and entry into the dauer diapause.

Dafadine_A_Signaling_Pathway cluster_conditions Environmental Conditions cluster_pathway DAF-9/DAF-12 Signaling Pathway Favorable Favorable Conditions (e.g., abundant food) DAF9 DAF-9 (Cytochrome P450) Favorable->DAF9 activates Unfavorable Unfavorable Conditions (e.g., starvation, crowding) Unfavorable->DAF9 inhibits DA Dafachronic Acids (DAs) DAF9->DA biosynthesis DAF12 DAF-12 (Nuclear Hormone Receptor) DA->DAF12 activates Reproductive_Development Reproductive Development DAF12->Reproductive_Development promotes Dauer_Formation Dauer Formation DAF12->Dauer_Formation represses Unliganded_DAF12 Unliganded DAF-12 DIN1S DIN-1S (Co-repressor) DIN1S->DAF12 DafadineA This compound DafadineA->DAF9 inhibits Unliganded_DAF12->Dauer_Formation promotes

Caption: this compound inhibits DAF-9, blocking dafachronic acid production and promoting dauer formation.

Quantitative Data Summary

The effectiveness of this compound in inducing dauer formation is dose-dependent. The following table summarizes the reported effects of different concentrations of this compound on wild-type C. elegans.

This compound Concentration (µM)Phenotype ObservedPercentage of Population with Phenotype (%)Reference
0 (Vehicle Control)Wild-type development0% Dauer[1]
6.25Mig (Migration of distal tip cells) defects~50%[1]
12.5Dauer formation~40%[1]
25Dauer formation~60%[1]
50Dauer formationNot specified, but expected to be higher[6]

Note: The vehicle used in these experiments was 0.2% DMSO.[1] The percentages can vary slightly between experiments and laboratories. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for inducing dauer larvae in C. elegans using this compound.

Materials
  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized population of L1 stage C. elegans

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • M9 buffer

  • Microscope for observing worm development

Experimental Workflow Diagram

Experimental_Workflow start Start: Synchronized L1 Worms prep_plates Prepare NGM Plates with This compound or Vehicle start->prep_plates seed_plates Seed Plates with E. coli OP50 prep_plates->seed_plates transfer_worms Transfer L1 Worms to Plates seed_plates->transfer_worms incubation Incubate at 20-25°C for 48-72h transfer_worms->incubation observe Observe and Score Phenotypes (Dauer vs. Reproductive Development) incubation->observe end End: Data Analysis observe->end

Caption: Workflow for inducing dauer larvae in C. elegans using this compound.

Detailed Protocol
  • Preparation of this compound Plates:

    • Prepare NGM agar and cool it to approximately 55°C.

    • Add this compound stock solution to the molten NGM to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). For control plates, add an equivalent volume of DMSO (e.g., 0.2%).

    • Gently mix and pour the plates. Allow the plates to solidify and dry for at least 24 hours before use.

  • Worm Synchronization:

    • Obtain a synchronized population of L1 stage worms. A common method is to wash adult worms off plates with M9 buffer, treat them with a bleach solution to isolate eggs, and then allow the eggs to hatch in M9 buffer in the absence of food. This will cause the worms to arrest at the L1 stage.

  • Seeding Plates and Worm Transfer:

    • A few hours before transferring the worms, spot the center of the this compound and control plates with a small lawn of E. coli OP50.

    • Pipette a known number of synchronized L1 worms (e.g., 100-200) onto the center of each plate.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature, typically 20°C or 25°C. Note that higher temperatures can enhance dauer formation.[7]

    • After 48-72 hours, examine the worms under a dissecting microscope. Dauer larvae can be identified by their characteristic thin morphology, lack of pharyngeal pumping, and resistance to 1% SDS (a confirmatory test). Non-dauer worms will have developed into later larval stages (L4) or adults.

  • Scoring and Data Analysis:

    • Count the number of dauer larvae and the total number of worms on each plate.

    • Calculate the percentage of dauer formation for each condition.

    • Perform statistical analysis to determine the significance of the results. At least three biological replicates should be performed for each condition.[1]

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that the this compound stock solution is fully dissolved in DMSO and that it is well-mixed into the NGM agar to ensure a uniform concentration.

  • Worm Strain: The genetic background of the C. elegans strain can influence its propensity to form dauers. The wild-type N2 strain is commonly used.

  • Temperature: Temperature is a critical factor in dauer formation. Maintain a consistent temperature throughout the experiment and consider testing different temperatures to optimize the induction.

  • Food Source: The amount and quality of the E. coli lawn can affect the results. Ensure a consistent food source across all plates.

  • Phenotypic Analysis: Besides dauer formation, this compound can induce other phenotypes such as gonad migration defects (Mig phenotype).[6] It is important to score these additional phenotypes if they are relevant to the research question.

By following these protocols and considering the factors outlined above, researchers can effectively use this compound as a reliable tool to induce and study dauer formation in C. elegans.

References

Application Notes and Protocols for Cell-Based Assays Using Dafadine-A on HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dafadine-A is a potent inhibitor of the cytochrome P450 enzyme DAF-9 in C. elegans and its mammalian ortholog, CYP27A1 (sterol 27-hydroxylase).[1][2] In human cell lines such as HEK293, CYP27A1 plays a crucial role in cholesterol homeostasis by catalyzing the conversion of cholesterol to 27-hydroxycholesterol (27HC).[1] This oxysterol, in turn, acts as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that regulates the expression of genes involved in cholesterol efflux and transport, including ABCA1 and ABCG1.[3]

These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to study the inhibition of CYP27A1 and its downstream effects on the LXR signaling pathway. The provided methodologies are intended to guide researchers in pharmacology, cell biology, and drug discovery in investigating the cellular functions of CYP27A1 and the mechanism of action of its inhibitors.

Data Presentation

Table 1: Representative Dose-Dependent Inhibition of 4-Cholesten-3-one Metabolism by this compound in HEK293 Cells

The following table presents illustrative quantitative data demonstrating the dose-dependent inhibition of CYP27A1 activity by this compound in HEK293 cells transiently expressing human CYP27A1. The activity is measured by the formation of the metabolite 27-hydroxy-4-cholesten-3-one from the substrate 4-cholesten-3-one, as determined by LC-MS/MS. This data is representative of findings reported by Luciani et al., 2011, which demonstrated a dose-dependent inhibition.[1][2]

This compound Concentration (µM)Mean Metabolite Level (Normalized Peak Area)Standard Deviation% Inhibition
0 (Vehicle Control)1.000.080
0.50.850.0615
10.680.0532
50.350.0465
100.150.0285
250.050.0195
50< 0.01-> 99

Note: Data are illustrative and should be determined experimentally.

Signaling Pathway

The inhibition of CYP27A1 by this compound in HEK293 cells disrupts the conversion of cholesterol to 27-hydroxycholesterol. This reduction in 27HC levels leads to decreased activation of the Liver X Receptor (LXR), which in turn downregulates the expression of LXR target genes such as ABCA1 and ABCG1, impacting cellular cholesterol efflux.

DafadineA_Signaling_Pathway cluster_cell HEK293 Cell cluster_nucleus Nucleus Cholesterol Cholesterol CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Cholesterol->CYP27A1 Substrate _27HC 27-Hydroxycholesterol (27HC) CYP27A1->_27HC Catalyzes conversion LXR LXR _27HC->LXR Activates DafadineA This compound DafadineA->CYP27A1 Inhibits LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LRE) LXR_RXR->LXRE Binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Induces transcription ABCG1_gene ABCG1 Gene LXRE->ABCG1_gene Induces transcription ABCA1_protein ABCA1 Protein ABCA1_gene->ABCA1_protein Translation ABCG1_protein ABCG1 Protein ABCG1_gene->ABCG1_protein Translation Cholesterol_Efflux Cholesterol Efflux ABCA1_protein->Cholesterol_Efflux ABCG1_protein->Cholesterol_Efflux

This compound inhibits CYP27A1, reducing 27HC and LXR-mediated gene expression.

Experimental Protocols

HEK293 Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

  • Cell Line: HEK293 (Human Embryonic Kidney 293)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

    • Aspirate the growth medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with 5-10 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate at the desired density.

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Materials:

    • HEK293 cells

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

    • Replace the medium with the this compound dilutions and incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Seed HEK293 cells in 96-well plate overnight Incubate overnight start->overnight treat Treat with serial dilutions of this compound overnight->treat incubate_24h Incubate for 24-48h treat->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Aspirate medium & add solubilization buffer incubate_4h->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for determining the cytotoxicity of this compound using an MTT assay.
CYP27A1 Inhibition Assay in HEK293 Cells

This protocol details the measurement of CYP27A1 inhibition by this compound using LC-MS/MS.

  • Materials:

    • HEK293 cells

    • Expression vector for human CYP27A1 (optional, for overexpression)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • 6-well cell culture plates

    • This compound

    • 4-cholesten-3-one (substrate)

    • Internal standard (e.g., deuterated 27-hydroxycholesterol)

    • Acetonitrile

    • Formic acid

  • Protocol:

    • Cell Seeding (and Transfection):

      • Seed HEK293 cells in 6-well plates.

      • (Optional) If endogenous CYP27A1 levels are low, transfect cells with a CYP27A1 expression vector according to the manufacturer's protocol and incubate for 24-48 hours.

    • This compound Treatment:

      • Pre-incubate the cells with various concentrations of this compound (determined from the viability assay) for 1-2 hours. Include a vehicle control (DMSO).

    • Substrate Addition:

      • Add 4-cholesten-3-one to each well to a final concentration of 20 µM.

      • Incubate for a predetermined time (e.g., 4-6 hours) at 37°C.

    • Sample Extraction:

      • Collect the cell culture medium.

      • Add an internal standard to each sample.

      • Extract the metabolites by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet proteins.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • LC-MS/MS Analysis:

      • Analyze the samples for the presence of the metabolite (27-hydroxy-4-cholesten-3-one) using a validated LC-MS/MS method.

      • Quantify the metabolite levels relative to the internal standard.

CYP27A1_Inhibition_Workflow start Seed (and transfect) HEK293 cells preincubate Pre-incubate with This compound start->preincubate add_substrate Add 4-cholesten-3-one (substrate) preincubate->add_substrate incubate Incubate for 4-6h add_substrate->incubate extract Extract metabolites from medium incubate->extract analyze Analyze by LC-MS/MS extract->analyze

Experimental workflow for the CYP27A1 inhibition assay.
Gene Expression Analysis of LXR Target Genes (qPCR)

To assess the downstream effects of CYP27A1 inhibition on the expression of LXR target genes.

  • Materials:

    • HEK293 cells

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

  • Protocol:

    • Seed HEK293 cells in 6-well plates and allow them to adhere.

    • Treat cells with a non-toxic concentration of this compound or vehicle control for 24 hours.

    • RNA Extraction:

      • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

      • Quantify the RNA and assess its purity.

    • cDNA Synthesis:

      • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

    • qPCR:

      • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for ABCA1, ABCG1, and the housekeeping gene.

      • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis:

      • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions, particularly concentrations and incubation times, may require optimization for specific experimental setups and cell batches. It is recommended to perform appropriate controls and validate all assays.

References

Application Notes and Protocols: In Vitro Inhibition of CYP27A1 by Dafadine-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 27A1 (CYP27A1), also known as sterol 27-hydroxylase, is a mitochondrial enzyme that plays a critical role in cholesterol homeostasis. It catalyzes the initial step in the alternative, or acidic, pathway of bile acid synthesis by hydroxylating cholesterol at the 27th position to form 27-hydroxycholesterol.[1][2] This enzymatic reaction is not only crucial for the elimination of cholesterol from the body but also generates an important signaling molecule involved in lipid metabolism. Given its role, CYP27A1 has emerged as a potential therapeutic target for various conditions, including certain cancers.

Dafadine-A is a known inhibitor of the DAF-9 cytochrome P450 in Caenorhabditis elegans and has been shown to inhibit its mammalian ortholog, CYP27A1.[3][4][5] These application notes provide a summary of the available data and detailed protocols for studying the in vitro inhibition of CYP27A1 by this compound.

Data Presentation

InhibitorTarget EnzymeSubstrateAssay TypeIC50KᵢInhibition TypeReference
This compoundHuman CYP27A1CholesterolRecombinant Enzyme AssayData to be determinedData to be determinedData to be determinedN/A
This compoundHuman CYP27A14-cholesten-3-oneCell-based AssayData to be determinedData to be determinedData to be determined[3]

Experimental Protocols

Protocol 1: In Vitro CYP27A1 Inhibition Assay Using Recombinant Human Enzyme

This protocol is designed to determine the inhibitory potential of this compound on the activity of recombinant human CYP27A1 using cholesterol as a substrate.

Materials:

  • Recombinant human CYP27A1

  • Adrenodoxin

  • Adrenodoxin reductase

  • NADPH regenerating system (e.g., BD Gentest™ solutions A and B)

  • [4-¹⁴C]cholesterol (specific activity ~50-60 mCi/mmol)

  • Unlabeled cholesterol

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Poly(vinyl alcohol)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reconstitution of the Enzyme System:

    • In a microcentrifuge tube on ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1 (final concentration ~0.004 µM), adrenodoxin (final concentration ~2.0 µM), and adrenodoxin reductase (final concentration ~0.5 µM) in potassium phosphate buffer for 10 minutes.

  • Preparation of Substrate and Inhibitor:

    • Prepare a stock solution of [4-¹⁴C]cholesterol and unlabeled cholesterol in a suitable solvent (e.g., ethanol). The final concentration of cholesterol in the reaction should be approximately 25 µM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a dilution series to test a range of inhibitor concentrations.

  • Reaction Setup:

    • In a clean tube, combine the reconstituted enzyme system, NADPH regenerating solutions, and poly(vinyl alcohol).

    • Add the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding the cholesterol substrate mixture. The final reaction volume should be 1 ml.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

    • Extract the sterols by vortexing and centrifugation.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Analyze the formation of [¹⁴C]27-hydroxycholesterol from [¹⁴C]cholesterol using an HPLC system equipped with a radioactivity detector.

    • The retention times for 27-hydroxycholesterol and cholesterol are typically around 12 and 22 minutes, respectively, under standard reverse-phase HPLC conditions.[6]

    • Quantify the radioactivity in the collected fractions corresponding to the substrate and product using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cholesterol converted to 27-hydroxycholesterol.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

CYP27A1 in the Bile Acid Synthesis Pathway

BileAcidSynthesis cluster_classic Classic (Neutral) Pathway cluster_alternative Alternative (Acidic) Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 CYP27A1 CYP27A1 Cholesterol->CYP27A1 7a-hydroxycholesterol 7α-hydroxycholesterol CYP7A1->7a-hydroxycholesterol Primary Bile Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) 7a-hydroxycholesterol->Primary Bile Acids Multiple Steps 27-hydroxycholesterol 27-hydroxycholesterol CYP27A1->27-hydroxycholesterol CYP7B1 CYP7B1 27-hydroxycholesterol->CYP7B1 CYP7B1->Primary Bile Acids DafadineA This compound DafadineA->CYP27A1 Inhibition

Caption: Role of CYP27A1 in the alternative pathway of bile acid synthesis and its inhibition by this compound.

Experimental Workflow for In Vitro CYP27A1 Inhibition Assay

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reconstitution Reconstitute Enzyme System (CYP27A1, Adrenodoxin, AdR) ReactionSetup Set up Reaction Mixture Reconstitution->ReactionSetup SubstratePrep Prepare Substrate ([14C]Cholesterol) SubstratePrep->ReactionSetup InhibitorPrep Prepare Inhibitor (this compound Dilutions) InhibitorPrep->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Termination Terminate and Extract Incubation->Termination HPLC HPLC Separation Termination->HPLC Quantification Quantify Radioactivity HPLC->Quantification DataAnalysis Calculate % Inhibition & IC50 Quantification->DataAnalysis DafadineA This compound DafadineA->InhibitorPrep

Caption: Workflow for determining the in vitro inhibition of CYP27A1 by this compound.

References

Application Notes: Dafadine-A in the Study of Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dafadine-A is a potent and specific small-molecule inhibitor of the cytochrome P450 enzyme DAF-9.[1][2] In the model organism Caenorhabditis elegans, DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][3][4] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental decisions, particularly the entry into and exit from the dauer diapause, a stress-resistant larval stage.[1][5] This pathway integrates environmental cues, such as food availability and population density (sensed via ascaroside pheromones), with internal metabolic states to control whether a nematode undergoes continuous reproductive development or enters the dauer stage.[4][6]

The dauer larva of C. elegans is analogous to the infective third-stage larva (iL3) of many parasitic nematodes, including significant pathogens of humans and livestock like Strongyloides stercoralis and Haemonchus contortus.[3][7][8] By inhibiting DAF-9, this compound prevents the synthesis of dafachronic acids, mimicking a low-food or high-stress environment.[2] This leads to the unliganded DAF-12 receptor promoting the genetic program for dauer formation.[2][5] Consequently, this compound serves as an invaluable chemical tool to pharmacologically induce a dauer-like state, enabling researchers to study the molecular mechanisms governing the infective stage transition, screen for novel anthelmintics, and investigate the conservation and divergence of developmental pathways across different nematode species.[1][3][8]

Data Presentation

Quantitative data from studies on this compound demonstrates its specific and dose-dependent effects on DAF-9 activity and nematode phenotype.

Table 1: In Vitro Inhibition of DAF-9 Activity by this compound

This table summarizes the dose-dependent inhibitory effect of this compound on the ability of DAF-9 to metabolize its substrate, 4-cholesten-3-one, in a HEK293 cell-based assay.[2][9]

This compound ConcentrationDAF-9 Metabolite Production (Normalized)
0 µM (Control)1.00
1 µM~0.60
10 µM~0.20
25 µMNot Detected

Data is estimated based on graphical representations in the source literature.[2][9]

Table 2: Phenotypic Effects of this compound Across Nematode Species

This compound's effects can vary, highlighting the evolutionary divergence of developmental pathways.

Nematode SpeciesThis compound ConcentrationObserved Phenotype(s)Reference
Caenorhabditis elegans10-50 µMConstitutive dauer formation, gonad migration defects, protruding vulva.[3]
Haemonchus contortusNot specifiedInhibition of DAF-9 reduces endogenous DA, compromising larval exsheathment and development.[3][8]
Auanema freiburgensisNot specifiedInduces dauer formation.[3]
Pristionchus pacificus1-50 µMDoes not cause constitutive dauer formation; may slightly retard developmental rate at high concentrations.[3]

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures aid in understanding the application of this compound.

Dafadine_Signaling_Pathway cluster_0 Environmental & Internal Cues cluster_1 Signaling Cascades cluster_2 Hormone Biosynthesis & Action cluster_3 Developmental Outcome Food High Food IIS Insulin/IGF-1 Signaling Food->IIS Activate TGFb TGF-β Signaling Food->TGFb Activate Pheromones Low Ascarosides Pheromones->IIS Activate Pheromones->TGFb Activate DAF9 DAF-9 (P450) IIS->DAF9 Activate TGFb->DAF9 Activate DA Dafachronic Acids (DAs) DAF9->DA Synthesizes unliganded_DAF12 Unliganded DAF-12 + DIN-1S Dafadine This compound Dafadine->DAF9 Inhibits Dafadine->unliganded_DAF12 Leads to DAF12 DAF-12 (NHR) DA->DAF12 Binds & Activates Repro Reproductive Development DAF12->Repro Promotes Dauer Dauer Formation (Infective Larva) DAF12->Dauer Represses unliganded_DAF12->Dauer Promotes

Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.

Dauer_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis P1 Prepare NGM-lite plates with this compound (1-50 µM) and DMSO control P2 Seed plates with OP50 E. coli P1->P2 P3 Incubate plates for 2 days to grow bacterial lawn P2->P3 E1 Place 5-10 adult hermaphrodites on plates P3->E1 E2 Allow egg laying for 4-5 hours at 22°C E1->E2 E3 Remove adult worms E2->E3 A1 Incubate plates for 72 hours at specified temperature E3->A1 A2 Score progeny for dauer vs. non-dauer phenotypes under a microscope A1->A2 A3 Calculate percentage of dauer formation for each condition A2->A3

Caption: Experimental workflow for a nematode dauer formation assay using this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Nematode Growth Media (NGM) Plates

This protocol details the preparation of NGM plates containing this compound for use in phenotypic assays.

Materials:

  • This compound (e.g., CAS 1065506-69-5)

  • Dimethyl sulfoxide (DMSO)

  • Autoclaved NGM-lite agar, cooled to ~55°C

  • Sterile 6 cm petri dishes

  • OP50 E. coli culture

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[3] Store in small aliquots at -20°C, protected from light.

  • Add to Media: While the autoclaved NGM-lite is cooling in a 55°C water bath, add the this compound stock solution to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM, 50 µM).[3] For a 10 µM final concentration, add 1 µL of 10 mM stock per 1 mL of NGM.

  • Prepare Control Plates: For a vehicle control, add an equivalent volume of DMSO to a separate batch of NGM.[3] For example, if testing 10 µM this compound, the control plates should contain 0.1% (v/v) DMSO.[3]

  • Pour Plates: Swirl the media gently to mix and immediately pour into 6 cm petri dishes (~10 mL per plate). Allow the plates to solidify at room temperature for at least 24 hours.

  • Seed Plates: Two days prior to the experiment, seed each plate with 150 µL of an overnight culture of OP50 E. coli.[3] Allow the bacterial lawn to grow at room temperature.

  • Storage: Store plates at 4°C for up to 3 weeks.[3] Note that efficacy may decrease in older plates.[3]

Protocol 2: Dauer Formation Assay in C. elegans

This protocol is used to quantify the effect of this compound on the decision to enter the dauer stage.

Materials:

  • Prepared this compound and DMSO control plates (see Protocol 1)

  • Age-synchronized adult C. elegans (N2 wild-type)

  • M9 Buffer

  • Platinum wire worm pick

  • Dissecting microscope

Procedure:

  • Synchronize Worms: Prepare a population of gravid adult hermaphrodites.

  • Egg Laying: Place 5-10 gravid adult hermaphrodites onto the center of the bacterial lawn on each experimental and control plate.[3]

  • Incubation: Allow the adults to lay eggs for a defined period, typically 4-5 hours, at 22°C.[3]

  • Remove Adults: After the egg-laying window, carefully remove all adult worms from the plates using a worm pick.

  • Progeny Development: Incubate the plates at the desired temperature (e.g., 22°C or 25°C) for approximately 72 hours to allow the progeny to develop.

  • Phenotypic Scoring:

    • Examine the progeny on each plate under a dissecting microscope.

    • Dauer larvae are thin, dark, and radially constricted. They are also resistant to 1% SDS, a characteristic used for definitive identification. Non-dauer animals will be reproductively developing L4 larvae or adults.

    • Count the number of dauer and non-dauer animals on each plate.

  • Data Analysis:

    • Calculate the percentage of dauer formation for each condition: (% Dauer) = (Number of Dauer Larvae / Total Number of Progeny) * 100.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare this compound treated groups to the DMSO control. At least three biological replicates should be performed for each condition.[9]

References

Application Notes and Protocols for Studying Steroid Hormone Signaling Pathways with Dafadine-A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dafadine-A is a potent and selective inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3][4][5] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental timing, longevity, and entry into the dauer diapause, a stress-resistant larval stage.[2][6][7] By inhibiting DAF-9, this compound effectively blocks the production of dafachronic acids, leading to the activation of DAF-12-mediated transcriptional programs that promote dauer formation and extend lifespan.[8][9] These properties make this compound an invaluable tool for dissecting the intricacies of steroid hormone signaling in both nematodes and mammals.

Mechanism of Action

This compound directly binds to the catalytic center of the DAF-9 protein, inhibiting its enzymatic activity.[9] This inhibition prevents the conversion of cholesterol-derived precursors into dafachronic acids. In the absence of its ligands, the DAF-12 nuclear receptor remains in a complex with the co-repressor DIN-1S, leading to the transcriptional regulation of genes that control dauer formation and longevity.[4][9]

Applications

  • Induction of Dauer Formation in C. elegans : this compound can be used to robustly and selectively induce the dauer phenotype in wild-type C. elegans under standard laboratory conditions, providing a powerful tool for studying the genetics and physiology of this developmental diapause.[6][8]

  • Dissection of Steroid Hormone Signaling Pathways : As a specific inhibitor, this compound allows for the precise temporal and dose-dependent manipulation of the DAF-9/DAF-12 pathway, facilitating the identification of upstream regulators and downstream targets.

  • Longevity Studies : this compound has been shown to extend the lifespan of C. elegans, making it a useful compound for investigating the molecular mechanisms that link steroid hormone signaling to aging.[1][9]

  • Mammalian Cell-Based Assays : this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, and can be used in cell-based assays to study the role of this enzyme in mammalian physiology and disease.[1][2]

Quantitative Data

The following table summarizes the effective concentrations of this compound in various experimental settings.

ParameterOrganism/Cell LineConcentrationEffectReference
Dauer Formation C. elegans (wild-type)12.5 µMInduces constitutive dauer formation in >30% of worms.[1]
Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects C. elegans (wild-type)25 µMCauses Pvl and Mig defects in over 60% of worms.[1]
CYP27A1 Inhibition Mammalian system5 µMInhibits the ability of CYP27A1 to metabolize 4-cholesten-3-one.[1]
Lifespan Extension C. elegans (wild-type)Not specified in abstractsExtends the lifespan by 29%.[1]
Inhibition of DAF-9 Metabolism HEK293 cell-based assayDose-dependentInhibits the ability of DAF-9 to metabolize 20 µM 4-cholesten-3-one.[8]

Signaling Pathway Diagram

steroid_signaling cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus Cholesterol Cholesterol DAF-9_CYP27A1 DAF-9 / CYP27A1 Cholesterol->DAF-9_CYP27A1 substrate Dafachronic_Acids Dafachronic Acids DAF-9_CYP27A1->Dafachronic_Acids biosynthesis DafadineA This compound DafadineA->DAF-9_CYP27A1 inhibition DAF-12 DAF-12 Dafachronic_Acids->DAF-12 activation DIN-1S DIN-1S DAF-12->DIN-1S dissociation Target_Genes Target Genes DAF-12->Target_Genes binds DAF-12->Target_Genes without ligand, represses with DIN-1S DIN-1S->DAF-12 repression Transcription_Repression Transcription Repression (Dauer Formation, Lifespan Extension) Target_Genes->Transcription_Repression Transcription_Activation Transcription Activation (Reproductive Growth) Target_Genes->Transcription_Activation experimental_workflow cluster_worm_assay C. elegans Dauer Assay cluster_cell_assay HEK293 Cell-Based Assay W1 Prepare NGM plates with this compound W3 Incubate worms on plates W1->W3 W2 Synchronize C. elegans to L1 stage W2->W3 W4 Score for Dauer phenotype W3->W4 C1 Transfect HEK293 cells with DAF-9/CYP27A1 C2 Treat with this compound and substrate C1->C2 C3 Extract metabolites from medium C2->C3 C4 Analyze by LC-MS/MS C3->C4

References

Troubleshooting & Optimization

Dafadine-A solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Dafadine-A in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Solubility Data

The solubility of this compound can vary depending on the solvent and any co-solvents used. It is crucial to select the appropriate solvent system for your specific experimental needs to avoid precipitation and ensure accurate dosing.

Solvent SystemAchieved ConcentrationNotes
DMSO100 mg/mL[1]High concentration stock solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.39 mM)[2]This formulation yields a clear solution. It is advised to use this formulation with caution if the continuous dosing period exceeds half a month[2].
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.39 mM)[2]Provides a clear solution[2].
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.39 mM)[2]Results in a clear solution[2].

Stability Data

Proper storage of this compound in both its solid form and in solution is critical to maintain its biological activity and ensure experimental reproducibility.

FormStorage TemperatureShelf Life
Solid0 - 4°CShort term (days to weeks)[3]
Solid-20°CLong term (months to years)[3][4]
Stock Solution in DMSO-20°CUp to 6 months[1]
Stock Solution in DMSO-80°CUp to 2 years[2]
This compound in NGM Lite Media Plates4°CReduced efficacy observed after 3 weeks[5].

Experimental Protocols

Following standardized protocols for the preparation of this compound solutions is essential for obtaining consistent and reliable experimental results.

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound using DMSO as the solvent.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 391.47 g/mol )[3].

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[2].

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[2].

  • Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to 2 years[1][2].

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO to Desired Concentration weigh->add_dmso mix 3. Vortex Thoroughly (Heat/Sonicate if Needed) add_dmso->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -20°C or -80°C aliquot->store G cluster_working Working Solution Preparation Workflow thaw 1. Thaw Stock Solution Aliquot dilute 2. Serially Dilute with Culture Medium thaw->dilute control 3. Prepare Vehicle Control (DMSO in Medium) thaw->control apply 4. Add to Cell Cultures dilute->apply control->apply G cluster_troubleshoot Troubleshooting Precipitation start Precipitate Observed in Culture Medium check_dmso Check Final DMSO Concentration (<0.5%) start->check_dmso check_mixing Review Mixing Technique (Stock to Medium) start->check_mixing check_media Test for Media Component Incompatibility start->check_media check_temp Ensure Medium is Pre-warmed start->check_temp check_ph Verify Medium pH start->check_ph resolve Issue Resolved check_dmso->resolve check_mixing->resolve check_media->resolve check_temp->resolve check_ph->resolve

References

Technical Support Center: Optimizing Dafadine-A for Dauer Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dafadine-A utilization in C. elegans dauer induction experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed protocols, and data to assist researchers, scientists, and drug development professionals in effectively using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce dauer formation?

A1: this compound is a chemical inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2][3][4] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][5] Under favorable conditions, DAs bind to DAF-12, promoting reproductive development.[5][6] By inhibiting DAF-9, this compound prevents DA synthesis.[5] In the absence of its DA ligand, DAF-12 associates with the corepressor DIN-1S to actively promote entry into the stress-resistant dauer diapause.[5]

Q2: I'm not seeing the expected percentage of dauer formation. What are common causes?

A2: Several factors can influence the efficacy of this compound. Please check the following:

  • This compound Concentration: Ensure the final concentration in your media is accurate. A dose-response relationship is expected. At 12.5 µM, you should see over 30% of wild-type worms enter the dauer stage.[4]

  • Solvent and Vehicle Control: this compound is typically dissolved in DMSO. Ensure your vehicle control (DMSO without this compound) plates show no significant dauer formation. The final DMSO concentration should be consistent across all plates and ideally kept low (e.g., ≤0.2%).[5]

  • Environmental Conditions: Temperature is a critical factor. Dauer formation is generally enhanced at higher temperatures like 25°C.[7][8] Ensure incubators are calibrated and maintaining a stable temperature.

  • Worm Synchronization: For reproducible results, start with a synchronized population of worms, typically by collecting eggs from gravid adults over a short period (e.g., 2-4 hours).[7][9]

  • Bacterial Food Source: The presence and amount of food can suppress dauer formation.[10] Ensure a consistent, but not excessive, lawn of OP50 E. coli is used for each experiment.

Q3: At higher concentrations of this compound, I'm observing non-dauer phenotypes. Is this normal?

A3: Yes, this is an expected outcome. At concentrations of 25 µM, this compound is known to cause other phenotypes in addition to constitutive dauer formation (Daf-c), including protruding vulva (Pvl) and defects in distal-tip cell migration (Mig) in over 60% of worms.[4][6] These phenotypes are consistent with the known roles of the DAF-9/DAF-12 pathway in development.[5]

Q4: How can I confirm that the dauer phenotype is specifically due to DAF-9 inhibition?

A4: A key validation experiment is a rescue assay. The Daf-c and Mig phenotypes induced by this compound can be suppressed by the addition of exogenous Δ7-dafachronic acid to the culture medium.[5] This demonstrates that this compound is acting upstream of the DAF-12 receptor by limiting its natural ligand.

Q5: What is the stability and proper storage method for this compound?

A5: this compound is supplied as a solid powder and should be stored at -20°C for long-term stability (months to years).[11][12] For experimental use, prepare a concentrated stock solution in DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or at -80°C for up to two years.[4][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Dauer Induction 1. Incorrect this compound concentration. 2. This compound degradation. 3. Incubation temperature too low. 4. Excessive bacterial food source.1. Verify calculations and perform a concentration titration (see Table 1). 2. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or below.[4][11] 3. Increase incubation temperature to 25°C, a standard temperature for enhancing dauer formation.[7][8] 4. Standardize the amount of OP50 seeded on each plate.
High Variability Between Replicates 1. Inconsistent number of eggs per plate. 2. Non-synchronized worm population. 3. Uneven drug distribution in agar. 4. Temperature fluctuations in the incubator.1. Tightly control the egg-laying window (e.g., 2-4 hours) and the number of gravid adults used.[14] 2. Perform an egg-prep/bleaching protocol for a highly synchronous starting population.[7] 3. Add this compound to molten agar and mix thoroughly before pouring plates. 4. Use a calibrated incubator and avoid opening it frequently.
High Dauer Percentage in Control Group 1. Plates are overgrown/starved. 2. High population density (pheromones). 3. High incubation temperature (≥27°C).1. Ensure an adequate, but not depleted, food source is present throughout the assay period. 2. Limit the number of eggs per plate to avoid overcrowding (e.g., 100-200 eggs on a 55mm plate).[14] 3. Verify incubator temperature. Wild-type worms can enter dauer at temperatures of 27°C or higher.[7][9]
Unhealthy or Dead Worms 1. DMSO concentration is too high. 2. Contamination of plates.1. Ensure the final DMSO concentration does not exceed 0.5% (v/v). 2. Use sterile techniques when preparing plates and handling worms.

Data Presentation: this compound Dose-Response

The following table summarizes the expected phenotypes in wild-type (N2) C. elegans at various concentrations of this compound.

Table 1: Phenotypic Effects of this compound on Wild-Type C. elegans

This compound Concentration (µM) Primary Phenotype(s) Percentage of Population Affected Reference(s)
5 Inhibition of CYP27A1 (mammalian ortholog) - [4]
12.5 Constitutive Dauer Formation (Daf-c) > 30% [4]

| 25 | Daf-c, Protruding Vulva (Pvl), Migration Defects (Mig) | > 60% (for Pvl and Mig) |[4][6] |

Experimental Protocols

Protocol: Dauer Induction Assay Using this compound

This protocol details the steps for inducing dauer formation in a synchronized population of wild-type C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • M9 Buffer

  • Synchronized L4 or young adult wild-type (N2) worms

Methodology:

  • Plate Preparation:

    • Prepare molten NGM agar and cool to ~55°C.

    • Add the this compound stock solution to the desired final concentration (e.g., 12.5 µM). Add an equivalent volume of DMSO to control plates. Mix thoroughly by inversion.

    • Pour plates and allow them to solidify and dry for 24-48 hours.

    • Seed each plate with a small, standardized amount of OP50 E. coli and allow the lawn to grow for ~24 hours at room temperature.

  • Worm Synchronization:

    • Place 5-10 gravid adult hermaphrodites onto the prepared NGM plates (both experimental and control).

    • Allow them to lay eggs for a defined period (e.g., 4 hours) at 20°C.

    • After the egg-laying period, carefully remove the adult worms from the plates.

  • Dauer Induction:

    • Transfer the plates containing the synchronized eggs to a 25°C incubator.[7][8]

    • Incubate for 60-72 hours. This timing allows non-dauer worms to reach the L4 or adult stage while dauer-fated worms will have arrested.[8]

  • Scoring Phenotypes:

    • Remove plates from the incubator and score the worms under a dissecting microscope.

    • Count the total number of worms on each plate.

    • Identify and count the number of dauer larvae. Dauers are characteristically thin, dark, and radially constricted. They are also resistant to 1% SDS, which can be used as a selection method if needed.[14]

    • Calculate the percentage of dauer formation: (% Dauer) = (Number of Dauer Larvae / Total Number of Worms) * 100.

    • Perform counts for at least three biological replicates for each condition.

Visualizations

Dauer Signaling Pathway

Dafadine_Signaling_Pathway cluster_dauer No DA Ligand Env Environmental Cues (Low Food, High Temp) TGFb TGF-β Signaling (DAF-7↓) Env->TGFb Insulin Insulin/IGF-1 Signaling (DAF-2↓) Env->Insulin DAF16 DAF-16 / FOXO (Nuclear Localization) TGFb->DAF16 Insulin->DAF16 DAF9 DAF-9 (Cytochrome P450) DAF16->DAF9 Inhibits DA Dafachronic Acids (DAs) DAF9->DA Synthesizes DafadineA This compound DafadineA->DAF9 Inhibits DAF12 DAF-12 / NHR DA->DAF12 Activates Repro Reproductive Development DAF12->Repro Dauer Dauer Formation DAF12->Dauer Promotes DIN1S DIN-1S (Co-repressor) DIN1S->DAF12

Caption: this compound inhibits DAF-9, blocking dafachronic acid synthesis and promoting dauer formation via DAF-12.

Experimental Workflow

Dafadine_Workflow prep_plates 1. Prepare NGM Plates (+/- this compound) seed_plates 2. Seed with OP50 prep_plates->seed_plates sync_worms 3. Synchronize Worms (4 hr Egg Lay) seed_plates->sync_worms incubate 4. Incubate at 25°C (60-72 hours) sync_worms->incubate score 5. Score Phenotypes (Count Dauers) incubate->score analyze 6. Analyze Data (% Dauer Formation) score->analyze

Caption: Workflow for a C. elegans dauer induction assay using this compound.

References

Technical Support Center: Overcoming Limited Dafadine-A Activity in Pristionchus pacificus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering limited or no activity of Dafadine-A in their Pristionchus pacificus experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inducing dauer formation in Pristionchus pacificus as it does in Caenorhabditis elegans?

A1: this compound is a known inhibitor of the cytochrome P450 enzyme DAF-9, which is crucial for dafachronic acid (DA) biosynthesis in C. elegans.[1][2][3] However, studies have shown that this compound does not cause constitutive dauer formation or other associated phenotypes like gonad migration defects in P. pacificus.[1][2][4] This suggests a significant divergence in the DA biosynthesis pathway between the two nematode species. It is hypothesized that P. pacificus may lack a DAF-9 homolog that is sensitive to this compound, or that the enzymatic steps for DA production have evolved differently.[1][4]

Q2: If this compound doesn't work, does that mean the dafachronic acid signaling pathway is absent in P. pacificus?

A2: No, the core components of the dafachronic acid signaling module are conserved in P. pacificus. The nuclear hormone receptor DAF-12, which binds to dafachronic acid to regulate developmental decisions, is present and functional.[5][6] Mutants with defects in DA production exhibit a dauer-constitutive phenotype that can be rescued by the external application of Δ7-dafachronic acid.[5] This indicates that while the upstream biosynthesis of DA differs, the downstream signaling through DAF-12 remains a key regulatory mechanism for dauer formation.

Q3: What are the known key enzymes in the dafachronic acid biosynthesis pathway in P. pacificus?

A3: A crucial enzyme identified in P. pacificus is a hydroxysteroid dehydrogenase (HSD). Deletions in the gene encoding this HSD result in a dauer-constitutive phenotype, highlighting its essential role in producing dafachronic acids.[5] While P. pacificus has three daf-9-like genes in its genome, their specific functions and sensitivity to inhibitors like this compound have not been fully elucidated.[1]

Q4: How do the upstream signaling pathways regulating dauer formation in P. pacificus compare to those in C. elegans?

A4: In C. elegans, the TGF-ß (DAF-7) and insulin-like (DAF-2) signaling pathways are well-characterized upstream regulators of DA biosynthesis.[1][4][5] While the fundamental logic of developmental control may be preserved, the specific genes and their interactions in these upstream pathways in P. pacificus appear to have undergone "developmental system drift".[1][4] This means that while the overall output (dauer formation) is regulated by environmental cues, the specific molecular components and their connections may differ from C. elegans.

Troubleshooting Guide

If you are aiming to manipulate the dauer pathway in P. pacificus and are finding this compound to be ineffective, consider the following alternative strategies.

IssueSuggested SolutionRationale
This compound treatment does not induce dauer formation. 1. Utilize Ppa-hsd-2(csu60) mutants: This strain has a deletion in a key hydroxysteroid dehydrogenase, leading to a constitutive dauer phenotype.[5] 2. Directly supplement with Δ7-dafachronic acid: This can be used to rescue dauer-constitutive mutants or to study the downstream effects of DAF-12 activation.[5][6] 3. Pheromone treatment: Use extracts from P. pacificus liquid cultures to induce dauer formation in a dose-dependent manner.[6]These methods bypass the this compound-insensitive step in DA biosynthesis and directly manipulate the conserved downstream pathway or utilize natural induction cues.
Difficulty in obtaining a high percentage of dauers. 1. Optimize pheromone concentration: The concentration of pheromone required for efficient dauer formation is higher than that for inducing changes in mouth morphology.[6] 2. Control environmental factors: Ensure consistent temperature and food availability, as these also influence dauer formation.[7]Fine-tuning the induction conditions is critical for achieving a robust and reproducible dauer phenotype.
Variability in experimental results. 1. Use synchronized worm populations: Start experiments with age-synchronized larvae (e.g., freshly hatched J2s) to reduce developmental stage-related variability.[8] 2. Maintain consistent culture conditions: Use standardized NGM lite plates and OP50 bacterial food source.[4]Standardization of protocols minimizes confounding variables and improves the reliability of your findings.

Experimental Protocols

Protocol 1: Dauer Formation Assay in P. pacificus

This protocol is adapted from established methods for inducing dauer formation using pheromone extracts.[8]

Materials:

  • 6 cm NGM agar plates without peptone or cholesterol

  • Kanamycin (50 µg/ml final concentration)

  • Kanamycin-inactivated E. coli OP50

  • Freshly hatched P. pacificus J2 larvae

  • P. pacificus pheromone extract

Procedure:

  • Prepare 6 cm NGM agar plates without peptone and cholesterol, supplemented with 50 µg/ml kanamycin.

  • Apply 100 µl of the P. pacificus pheromone extract onto the surface of the agar plates.

  • Seed the plates with a lawn of kanamycin-inactivated E. coli OP50.

  • Transfer a synchronized population of freshly hatched P. pacificus J2 larvae to the assay plates.

  • Incubate the plates at 20°C.

  • Score the percentage of dauer larvae after a designated time period (e.g., 3-4 days).

Protocol 2: Δ7-Dafachronic Acid Rescue Experiment

This protocol describes how to rescue the dauer-constitutive phenotype of a mutant strain.

Materials:

  • Dauer-constitutive P. pacificus strain (e.g., Ppa-hsd-2(csu60))

  • NGM plates seeded with E. coli OP50

  • Δ7-dafachronic acid stock solution (in ethanol or water)

  • Control plates with the corresponding solvent

Procedure:

  • Prepare NGM plates seeded with E. coli OP50.

  • Add Δ7-dafachronic acid to the plates at the desired final concentration. Ensure even distribution. Prepare control plates with the solvent alone.

  • Transfer synchronized eggs or J2 larvae of the dauer-constitutive mutant strain to the plates.

  • Incubate at 20°C.

  • Observe the developmental stages of the worms daily. A successful rescue will result in the worms developing into reproductive adults instead of arresting as dauers.

Signaling Pathway Visualizations

The following diagrams illustrate the current understanding of the dafachronic acid signaling pathway in P. pacificus and its comparison to C. elegans.

Dafachronic_Acid_Signaling_Ppacificus cluster_biosynthesis DA Biosynthesis cluster_signaling DAF-12 Signaling Pheromones Pheromones Ppa-HSD-2 Ppa-HSD-2 Pheromones->Ppa-HSD-2 Inhibits Starvation Starvation Starvation->Ppa-HSD-2 Inhibits Cholesterol Cholesterol Cholesterol->Ppa-HSD-2 ... DAF-9 like? DAF-9 like? Ppa-HSD-2->DAF-9 like? ... Dafachronic Acid (DA) Dafachronic Acid (DA) DAF-9 like?->Dafachronic Acid (DA) Ppa-DAF-12 Ppa-DAF-12 Dafachronic Acid (DA)->Ppa-DAF-12 Binds and Activates Reproductive Development Reproductive Development Ppa-DAF-12->Reproductive Development Promotes Dauer Formation Dauer Formation Ppa-DAF-12->Dauer Formation Inhibits

Caption: Dafachronic acid signaling in P. pacificus.

Pathway_Comparison cluster_celegans C. elegans cluster_ppacificus P. pacificus Ce-DAF-9 Ce-DAF-9 Ce-DA Dafachronic Acid Ce-DAF-9->Ce-DA Dafadine-A_Ce This compound Dafadine-A_Ce->Ce-DAF-9 Inhibits Ppa-HSD-2 Ppa-HSD-2 Ppa-DAF-9_like DAF-9 like? Ppa-HSD-2->Ppa-DAF-9_like ... Ppa-DA Dafachronic Acid Ppa-DAF-9_like->Ppa-DA Dafadine-A_Pp This compound Dafadine-A_Pp->Ppa-DAF-9_like No significant inhibition

References

Refining Dafadine-A Treatment Protocols for Consistent Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed protocols to help researchers achieve consistent and reproducible results when using Dafadine-A in their experiments. By addressing common issues and providing clear methodologies, we aim to facilitate the effective use of this selective inhibitor of the DAF-9 cytochrome P450 and its mammalian ortholog, CYP27A1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian homolog, CYP27A1.[1][2] In C. elegans, DAF-9 is a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3] By inhibiting DAF-9, this compound prevents the production of dafachronic acids, leading to the activation of DAF-12-mediated pathways that promote entry into the dauer diapause state and extend lifespan.[2][3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For long-term storage (months to years), the solid compound should be stored at -20°C in a dry, dark environment.[1] Stock solutions in DMSO should be stored in tightly sealed vials at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: Can I use prepared this compound plates that have been stored for a while?

A3: It is strongly recommended to use freshly prepared plates. There is a noticeable reduction in the efficacy of this compound on C. elegans when using plates that are more than three weeks old.[4] For consistent results, plates should be prepared and used as soon as possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no induction of dauer phenotype in C. elegans 1. This compound Degradation: The compound may have degraded on the plates. 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. Solvent Evaporation: Uneven distribution of the compound due to solvent evaporation during plate preparation. 4. Bacterial Strain: The bacterial food source can influence worm physiology and drug metabolism.1. Use Freshly Prepared Plates: Do not use NGM plates containing this compound that are older than three weeks.[4] 2. Verify Concentration: Double-check all calculations for stock solution and final concentrations in the media. 3. Proper Mixing: Ensure the this compound stock solution is thoroughly mixed with the molten NGM agar before pouring plates. Allow the plates to cool and solidify in a controlled environment. 4. Standardize Bacterial Strain: Use a consistent E. coli strain (e.g., OP50) for all experiments and ensure a uniform bacterial lawn.
High variability in lifespan extension experiments 1. Temperature Fluctuations: C. elegans lifespan is highly sensitive to temperature. 2. Progeny Contamination: Unwanted progeny can confound the results of adult lifespan assays. 3. Inconsistent this compound Activity: See "Inconsistent or no induction of dauer phenotype" above.1. Maintain Constant Temperature: Use a temperature-controlled incubator and monitor the temperature regularly. 2. Prevent Progeny: Use a sterile strain or a method to eliminate progeny, such as 5-fluoro-2'-deoxyuridine (FUdR). Be aware that FUdR itself can sometimes affect lifespan in certain genetic backgrounds. 3. Ensure Consistent Treatment: Adhere to strict protocols for this compound plate preparation and use.
Unexpected or off-target effects in mammalian cell culture 1. High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Cell Line Sensitivity: Different cell lines may have varying sensitivities and off-target responses. 3. Solvent Toxicity: High concentrations of the DMSO vehicle can be toxic to cells.1. Perform Dose-Response Curve: Determine the optimal concentration range for CYP27A1 inhibition with minimal toxicity. 2. Characterize Cell Line: If possible, confirm the expression of CYP27A1 in your cell line of interest. 3. Use Appropriate Vehicle Control: Always include a vehicle (DMSO) control at the same final concentration used for the this compound treatment.
Precipitation of this compound in cell culture media 1. Poor Solubility: this compound has limited solubility in aqueous solutions.1. Prepare Fresh Dilutions: Prepare working solutions of this compound in cell culture media immediately before use from a concentrated DMSO stock. 2. Gentle Mixing: Ensure thorough but gentle mixing when diluting the stock solution into the media. 3. Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to the cells.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on C. elegans Phenotypes

This compound Concentration (µM)Dauer Formation (%)Protruding Vulva (Pvl) (%)Gonad Migration Defect (Mig) (%)Reference(s)
1---[4]
10---[4]
12.5> 30%--[3]
25> 60%> 60%> 60%[3][4]
50---[4]

Note: "-" indicates data not specified in the cited sources.

Table 2: Effect of this compound on C. elegans Lifespan

This compound ConcentrationLifespan ExtensionReference(s)
Not specifiedUp to 29% increase in wild-type worms[3]

Experimental Protocols

Protocol 1: C. elegans Dauer Formation Assay with this compound

This protocol is adapted from established methods for inducing the dauer phenotype in C. elegans using this compound.[4]

Materials:

  • This compound

  • DMSO

  • Nematode Growth Medium (NGM) Lite agar

  • 6 cm Petri plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots.

  • Plate Preparation:

    • Autoclave NGM Lite media and cool to approximately 55-60°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 1 µM, 10 µM, 25 µM, or 50 µM). Ensure thorough mixing.

    • Prepare a vehicle control plate with the equivalent volume of DMSO. For a 10 µM this compound plate, the DMSO concentration would be 0.1% (v/v).

    • Pour the agar into 6 cm Petri plates and allow them to solidify.

    • Store the plates at 4°C for no longer than three weeks.

  • Bacterial Seeding: Two days before starting the assay, seed the plates with 150 µl of E. coli OP50 culture and allow the lawn to grow.

  • Worm Synchronization and Plating:

    • Obtain a synchronized population of L1-stage worms.

    • Transfer a set number of L1 worms to the center of the bacterial lawn on the this compound and control plates.

  • Incubation and Scoring:

    • Incubate the plates at a constant temperature (e.g., 20°C or 25°C).

    • After the appropriate time (e.g., 48-72 hours), score the worms for the dauer phenotype under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.

    • Also, score for other phenotypes such as protruding vulva (Pvl) and gonad migration (Mig) defects in adult worms.

Protocol 2: In Vitro CYP27A1 Inhibition Assay using a Cell-Based System

This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP27A1 activity in a cell line that expresses the enzyme, such as HEK293 cells.[3]

Materials:

  • HEK293 cells (or another suitable cell line expressing CYP27A1)

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)

  • This compound

  • DMSO

  • CYP27A1 substrate (e.g., 4-cholesten-3-one)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture: Culture HEK293 cells under standard conditions.

  • Cell Seeding: Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute the this compound stock solutions in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Pre-incubate the cells with this compound for a specific period (e.g., 1 hour).

  • Substrate Addition:

    • Add the CYP27A1 substrate (e.g., 20 µM 4-cholesten-3-one) to the wells.

  • Incubation: Incubate the cells for a defined period to allow for enzymatic conversion of the substrate.

  • Metabolite Extraction:

    • Collect the cell culture medium and/or cell lysates.

    • Perform a liquid-liquid or solid-phase extraction to isolate the substrate and its metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of the substrate and its hydroxylated products.

    • The inhibition of CYP27A1 activity is determined by the reduction in the formation of the metabolite in the presence of this compound compared to the vehicle control.

Mandatory Visualizations

Dafadine-A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Insulin_TGF_beta Insulin/TGF-β Signaling DAF_9 DAF-9 (Cytochrome P450) Insulin_TGF_beta->DAF_9 Activates Dafachronic_Acid Dafachronic Acid (DAF-12 Ligand) DAF_9->Dafachronic_Acid Synthesizes Dafadine_A This compound Dafadine_A->DAF_9 Inhibits DAF_12 DAF-12 (Nuclear Hormone Receptor) Dafachronic_Acid->DAF_12 Binds & Activates Reproductive_Growth Reproductive Growth DAF_12->Reproductive_Growth Promotes Dauer_Formation_Lifespan Dauer Formation & Lifespan Extension DAF_12->Dauer_Formation_Lifespan Inhibits

Caption: this compound inhibits DAF-9, blocking dafachronic acid synthesis and promoting dauer formation.

Dafadine_A_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound stock in DMSO NGM_Plates Prepare NGM plates with This compound and vehicle Stock_Solution->NGM_Plates Seed_Plates Seed plates with E. coli OP50 NGM_Plates->Seed_Plates Plate_Worms Plate L1 worms onto prepared plates Seed_Plates->Plate_Worms Sync_Worms Synchronize C. elegans to L1 stage Sync_Worms->Plate_Worms Incubate Incubate at constant temperature Plate_Worms->Incubate Score_Phenotypes Score for Dauer, Pvl, and Mig phenotypes Incubate->Score_Phenotypes Data_Analysis Analyze and compare data to controls Score_Phenotypes->Data_Analysis

Caption: Workflow for conducting a C. elegans dauer formation assay with this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Plate_Age Plates < 3 weeks old? Inconsistent_Results->Check_Plate_Age Check_Concentration Concentration Verified? Check_Plate_Age->Check_Concentration Yes Use_Fresh_Plates Use Freshly Prepared Plates Check_Plate_Age->Use_Fresh_Plates No Check_Temperature Temperature Stable? Check_Concentration->Check_Temperature Yes Recalculate Recalculate & Prepare New Stock Check_Concentration->Recalculate No Monitor_Incubator Monitor Incubator Temperature Check_Temperature->Monitor_Incubator No Consistent_Results Consistent Results Achieved Check_Temperature->Consistent_Results Yes Use_Fresh_Plates->Inconsistent_Results Recalculate->Inconsistent_Results Monitor_Incubator->Inconsistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Minimizing Dafadine-A toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dafadine-A in long-term studies. The information is intended for scientists and drug development professionals to help anticipate, monitor, and minimize potential toxicities associated with the inhibition of this compound's primary mammalian target, the cytochrome P450 enzyme CYP27A1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mammals?

A1: this compound is a chemical inhibitor of the DAF-9 cytochrome P450 enzyme in nematodes like C. elegans.[1][2][3] Its primary mammalian ortholog is CYP27A1 (Sterol 27-hydroxylase), a mitochondrial enzyme crucial for the alternative pathway of bile acid synthesis and cholesterol metabolism.[4][5][6] Therefore, in mammalian systems, this compound's effects and potential toxicities are primarily linked to the inhibition of CYP27A1.

Q2: What are the potential long-term toxicities of this compound in mammalian studies?

A2: Specific long-term toxicity data for this compound is not extensively published. However, based on its mechanism of action (inhibition of CYP27A1), potential toxicities can be inferred from the human genetic disorder cerebrotendinous xanthomatosis (CTX), where CYP27A1 is deficient.[4][5][6][7][8] Potential toxicities include:

  • Hepatotoxicity: Inhibition of bile acid synthesis can lead to cholestasis and drug-induced liver injury (DILI). Side effects of other CYP27A1-inhibiting drugs, like anastrozole, include rare instances of cholestatic or mixed hepatocellular liver injury.[9][10][11][12]

  • Neurotoxicity: CTX is characterized by progressive neurological symptoms, including cognitive impairment, dementia, ataxia, and peripheral neuropathy.[8] Long-term, high-dose inhibition of CYP27A1 could pose similar risks.

  • Skeletal Toxicity: Osteoporosis is a feature of both CTX and a known long-term side effect of the CYP27A1-inhibiting drug anastrozole.[8][13]

  • Ocular Toxicity: Juvenile-onset cataracts are a hallmark symptom of CTX.[8]

  • Cardiovascular Toxicity: Accumulation of cholesterol and cholestanol, due to deficient CYP27A1 activity, can lead to premature atherosclerosis.[5]

Q3: Are there established toxic dose levels (e.g., LD50, NOAEL) for this compound?

A3: As of the latest available information, specific quantitative toxicity values like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound in long-term mammalian studies have not been published. Researchers must establish these values empirically through dose-range finding studies before initiating chronic experiments.

Troubleshooting Guides

Issue 1: Observed or Suspected Hepatotoxicity

Symptoms:

  • Elevated liver enzymes in serum/plasma (ALT, AST, ALP, GGT).

  • Increased serum total bilirubin and/or bile acids.

  • Jaundice (yellowing of skin or eyes).

  • Changes in animal behavior such as lethargy or loss of appetite.

  • Histopathological findings in the liver (e.g., cholestasis, necrosis, inflammation).

Troubleshooting Steps & Mitigation Strategies:

  • Confirm Cholestasis: If hepatotoxicity is suspected, the first step is to confirm if it is cholestatic in nature, which is the most likely mechanism given this compound's inhibition of bile acid synthesis.

    • Action: Measure serum bile acids. Concentrations >25-30 µmol/L in dogs and >25 µmol/L in cats are suggestive of hepatobiliary disease.[14] Also, assess for bilirubinuria, which indicates cholestasis.[15]

  • Dose De-escalation: The observed toxicity may be dose-dependent.

    • Action: Reduce the dose of this compound to the next lower dose level in your study protocol. If toxicity resolves, this suggests the previous dose was at or above the Maximum Tolerated Dose (MTD).

  • Implement Supportive Care:

    • Action: Ensure animals have easy access to food and water. For animals with reduced appetite, provide nutritional supplements.[16] Consult with veterinary staff about hepatoprotective agents, although their use should be carefully considered as they may interfere with study endpoints.[17]

  • Consider Co-administration of Chenodeoxycholic Acid (CDCA): In CTX, the standard treatment is replacement therapy with CDCA, which restores the negative feedback loop on cholesterol metabolism.[5][7]

    • Action (Advanced/Exploratory): In a separate cohort, investigate if low-dose CDCA co-administration can mitigate hepatotoxicity. This is an experimental intervention and may confound the primary results of your study. Careful justification and design are required.

Issue 2: Observed or Suspected Neurotoxicity

Symptoms:

  • Behavioral changes: altered gait (ataxia), tremors, cognitive deficits (e.g., in maze tests), lethargy, or hyperactivity.

  • Motor deficits: muscle weakness, impaired coordination.

  • Seizures.

  • Histopathological findings in the central nervous system (e.g., demyelination, granulomatous lesions, lipid crystal clefts).[7]

Troubleshooting Steps & Mitigation Strategies:

  • Systematic Behavioral Assessment: Subjective observations should be confirmed with standardized tests.

    • Action: Implement a functional observational battery (FOB) to systematically assess sensory, motor, and autonomic functions. For more detailed analysis, use specific behavioral tests like the rotarod test for motor coordination or the Morris water maze for learning and memory.

  • Dose-Response Characterization: Neurological effects are likely to be dose- and duration-dependent.

    • Action: Ensure your study includes multiple dose groups to identify a NOAEL for neurotoxicity. If effects are seen at all doses, a new dose-range finding study with lower doses may be necessary.

  • Incorporate Recovery Groups: It is critical to determine if any observed neurotoxicity is reversible.

    • Action: Include satellite groups of animals (recovery cohorts) that are taken off this compound treatment after a certain period. Assess behavioral and histopathological endpoints in these groups after a treatment-free period to evaluate recovery.[18]

  • Refine Dosing Vehicle and Route: Poor solubility or formulation can lead to acute toxicity that may be misinterpreted as mechanism-based neurotoxicity.

    • Action: Ensure this compound is fully solubilized. The recommended solvent is DMSO for stock solutions.[1][19] For in vivo administration, ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic. Consider alternative formulations if vehicle toxicity is a concern.

Data Presentation: Monitoring Parameters

Quantitative data from long-term studies should be systematically collected and tabulated to monitor for potential toxicities. Below are example tables for key organ systems. Note: The values in these tables are for illustrative purposes and must be determined experimentally.

Table 1: Liver Function Monitoring Panel

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (Mid Dose)This compound (High Dose)UnitsNotes
ALT25 ± 528 ± 645 ± 1090 ± 20**U/LAlanine Aminotransferase
AST30 ± 733 ± 855 ± 12110 ± 25 U/LAspartate Aminotransferase
ALP100 ± 20150 ± 30*300 ± 50600 ± 100 U/LAlkaline Phosphatase
GGT5 ± 28 ± 315 ± 535 ± 10 U/LGamma-Glutamyl Transferase
Total Bilirubin0.2 ± 0.10.3 ± 0.10.8 ± 0.22.5 ± 0.8 mg/dL
Serum Bile Acids5 ± 310 ± 530 ± 1080 ± 20**µmol/LKey indicator of cholestasis
* p < 0.05, ** p < 0.01 vs. Control Group

Table 2: Neurological & Skeletal Monitoring Panel

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (Mid Dose)This compound (High Dose)UnitsNotes
Rotarod Latency300 ± 30290 ± 40220 ± 50150 ± 60**SecondsAssesses motor coordination
Morris Water Maze15 ± 518 ± 630 ± 850 ± 12 SecondsLatency to find platform
Bone Mineral Density0.5 ± 0.050.48 ± 0.050.42 ± 0.06*0.35 ± 0.07g/cm²Via DEXA scan
Serum Calcium9.5 ± 0.59.6 ± 0.49.8 ± 0.510.5 ± 0.6mg/dLMonitor for hypercalcemia
p < 0.05, ** p < 0.01 vs. Control Group

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding (DRF) Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound in a 14-day study.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), 8-10 weeks old, with an equal number of males and females.

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per sex per group): Vehicle Control, Low Dose, Mid Dose, High Dose, and a potential Ultra-High Dose.

  • Dose Selection: Base initial doses on any available in vitro cytotoxicity data or data from similar compounds. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Ensure the formulation is a homogenous suspension or solution.

  • Administration: Administer the compound daily for 14 days via the intended clinical or experimental route (e.g., oral gavage).

  • Monitoring:

    • Daily: Clinical observations (behavior, physical appearance), body weight, and food consumption.

    • Weekly (or at termination): Hematology and clinical chemistry panels (including liver and kidney function tests).

  • Termination: At day 14, perform a complete necropsy. Collect major organs for weight analysis and preserve them in 10% neutral buffered formalin for potential histopathology.

  • Endpoint Analysis: The MTD is defined as the highest dose that does not cause mortality, >10% body weight loss, or significant clinical signs of distress.[20][21]

Protocol 2: Chronic Toxicity Study (90-Day) with Reversibility Assessment

Objective: To evaluate the toxicity profile of this compound over a 90-day period and assess the reversibility of any findings.

Methodology:

  • Animal Model: As per DRF study.

  • Group Allocation: Assign animals to 4 main study groups (n=10-15 per sex per group): Vehicle Control, Low Dose, Mid Dose, and High Dose. The doses should be selected based on the DRF study, with the high dose expected to produce some toxicity but not mortality.

  • Recovery Cohorts: Include additional animals (n=5-8 per sex) for the Vehicle Control and High Dose groups. These animals will be maintained for a 4-week treatment-free recovery period after the 90-day dosing phase.[18]

  • Administration: Administer this compound daily for 90 days.

  • Monitoring:

    • Daily: Clinical observations.

    • Weekly: Body weight and food consumption.

    • Monthly: Hematology, clinical chemistry, and urinalysis. Ophthalmoscopy should be performed pre-study and at termination to check for cataracts.

    • As needed: Specific behavioral or functional tests if neurotoxicity is a concern.

  • Termination and Analysis:

    • Main Study: At the end of 90 days, perform a full necropsy, organ weight analysis, and comprehensive histopathology on all animals.

    • Recovery Cohorts: Perform the same analyses on recovery animals at the end of the 4-week recovery period.

  • Data Evaluation: Compare findings between treated and control groups. Evaluate the recovery cohorts to determine if adverse effects observed in the high-dose group are reversible, partially reversible, or irreversible.

Visualizations (Graphviz)

DAF9_Signaling_Pathway cluster_env Environmental Cues cluster_upstream Upstream Signaling Favorable Favorable Conditions (Food, Low Pheromone) Insulin_TGF Insulin/IGF-1 & TGF-β Signaling Favorable->Insulin_TGF Activates Unfavorable Unfavorable Conditions (Starvation, High Pheromone) Unfavorable->Insulin_TGF Inhibits Dauer Dauer Arrest (Diapause) Unfavorable->Dauer DAF9 DAF-9 (CYP27A1 in mammals) Insulin_TGF->DAF9 Activates Synthesis DA Dafachronic Acids (Hormone Ligand) DAF9->DA Produces DafadineA This compound DafadineA->DAF9 Inhibits DAF12 DAF-12 (Nuclear Hormone Receptor) DA->DAF12 Binds & Activates Repro Reproductive Growth Longevity Regulation DAF12->Repro Promotes DAF12->Dauer Inhibits

Caption: DAF-9/CYP27A1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Long-Term Study Planning drf 1. Dose-Range Finding (DRF) Study (e.g., 14-day) start->drf mtd Determine MTD & NOAEL Select Doses for Chronic Study drf->mtd chronic 2. Chronic Toxicity Study (e.g., 90-day) mtd->chronic monitoring In-life Monitoring: - Clinical Signs - Body Weight - Clinical Pathology - Functional Tests chronic->monitoring recovery Include Recovery Cohorts (Control & High Dose) chronic->recovery termination 3. End of Study: Terminal Procedures chronic->termination recovery->termination after treatment-free period analysis Necropsy, Organ Weights, Histopathology, Data Analysis termination->analysis

Caption: Recommended experimental workflow for long-term this compound toxicity studies.

Troubleshooting_Logic cluster_hepato Suspected Hepatotoxicity cluster_neuro Suspected Neurotoxicity start Adverse Clinical Sign Observed hepato_q Elevated ALT/AST/ALP? start->hepato_q e.g., Jaundice neuro_q Ataxia, Tremors, Behavioral Changes? start->neuro_q e.g., Altered Gait confirm_chol Confirm Cholestasis (Measure Bile Acids, Bilirubinuria) hepato_q->confirm_chol Yes hepato_action Action: 1. Reduce Dose 2. Supportive Care 3. Consider CDCA confirm_chol->hepato_action confirm_neuro Systematic Assessment (FOB, Rotarod, etc.) neuro_q->confirm_neuro Yes neuro_action Action: 1. Check Dose-Response 2. Evaluate Recovery Cohort confirm_neuro->neuro_action

References

Ensuring consistent Dafadine-A delivery in microfluidic devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring consistent Dafadine-A delivery in microfluidic devices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.2%) to avoid solvent toxicity to the cells.[1]

Q2: How can I sterilize my this compound solution and microfluidic device?

A2: this compound solutions are heat-sensitive and should be sterilized by filtration through a 0.22 µm syringe filter. Do not autoclave the this compound solution. Microfluidic devices, if compatible, can be autoclaved. However, for PDMS devices, sterilization using 70% ethanol followed by UV irradiation is a common and effective method. Ensure all components are completely dry before introducing the this compound solution.

Q3: My cells are not adhering properly in the PDMS microfluidic channels. What could be the issue?

A3: Polydimethylsiloxane (PDMS) is inherently hydrophobic, which can hinder cell attachment. To promote cell adhesion, surface treatment of the PDMS channels is recommended. This can be achieved by coating the channels with extracellular matrix proteins such as fibronectin or collagen. Plasma treatment of the PDMS surface prior to coating can also enhance the effectiveness of the protein coating.

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery of this compound in microfluidic devices.

Issue 1: Inconsistent Flow Rate or No Flow

Inconsistent or absent flow can significantly impact experimental reproducibility by altering the concentration of this compound delivered to the cells.

Possible Causes and Solutions:

CauseSolution
Pump Malfunction Ensure the syringe pump is properly calibrated and functioning correctly. Refer to the detailed Experimental Protocol for Syringe Pump Calibration .
Air Bubbles in the System Air bubbles can compress and cause flow fluctuations. Purge the system thoroughly to remove any trapped air. See the Troubleshooting Guide for Bubble Formation .
Clogging in Microchannels Particulates from the this compound solution or cell debris can block the microchannels. Filter the this compound solution before use and ensure a clean experimental setup.
Leakage in the System Leaks will result in a loss of pressure and reduced flow rate. Inspect all connections for any signs of leakage. Refer to the Troubleshooting Guide for Leakage .
Issue 2: Bubble Formation in the Microfluidic Channels

Air bubbles are a frequent issue in microfluidics and can disrupt flow, alter shear stress on cells, and interfere with imaging.

Possible Causes and Solutions:

CauseSolution
Dissolved Gases in Liquids Degas all liquids (culture medium, this compound solution) before introducing them into the microfluidic device. This can be done by sonication or vacuum.
Poorly Connected Tubing Ensure all tubing connections are secure and airtight to prevent air from being drawn into the system.
Temperature Fluctuations Temperature changes can cause dissolved gases to come out of solution. Maintain a stable temperature environment for your experimental setup.
Introduction of Air During Priming Prime the channels carefully and slowly to avoid trapping air. Pre-filling the channels with a surfactant solution (e.g., 0.5% Pluronic F-127) can help.
Issue 3: Suspected Inconsistent this compound Concentration at the Outlet

The concentration of this compound reaching the cells may be lower than expected due to absorption into the device material, particularly with PDMS.

Quantitative Data Summary: this compound Properties

PropertyValueImplication for Microfluidics
Molecular Weight 391.47 g/mol [2]Affects diffusion rates within the microchannels.
Predicted logP 3.86 ± 0.42Indicates that this compound is a hydrophobic molecule with a high propensity for absorption into PDMS materials.
Solubility Soluble in DMSODMSO is the recommended solvent for stock solutions.

Possible Causes and Solutions:

CauseSolution
Absorption into PDMS Due to its hydrophobic nature (predicted logP > 3), this compound can be absorbed by PDMS, reducing its effective concentration. Consider surface treatments for the PDMS channels.
- Surface Coating Coat the PDMS channels with materials that reduce hydrophobic interactions, such as a nanoadhesive layer or polytetrafluoroethylene (PTFE).[2][3]
- Alternative Materials If absorption remains a significant issue, consider fabricating devices from materials with lower small molecule uptake, such as glass or cyclic olefin copolymer (COC).
Inaccurate Initial Concentration Verify the concentration of your this compound stock solution and ensure accurate dilutions.
Degradation of this compound While generally stable, prolonged exposure to light or extreme pH could potentially degrade this compound. Prepare fresh solutions and protect from light.

To confirm the delivered concentration, refer to the Experimental Protocol for Quantitative Analysis of this compound Concentration .

Issue 4: Leakage from the Microfluidic Device

Leakage can lead to loss of the this compound solution, contamination of the experiment, and inconsistent delivery.

Possible Causes and Solutions:

CauseSolution
Poor Tubing Connections Ensure tubing is fully inserted into the device ports and that fittings are secure. Use appropriate ferrules and connectors for the tubing size.
Delamination of PDMS from Glass Inadequate bonding between the PDMS and the glass substrate can lead to leaks. Ensure a strong, uniform bond is achieved during device fabrication, often facilitated by plasma treatment.
Excessive Pressure Operating the pump at a pressure that exceeds the bonding strength of the device can cause delamination. Ensure the flow rate is within the operational limits of the device.
Cracks in the Device Inspect the device for any physical damage that could compromise its integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture
  • Prepare Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.2%).

  • Sterilization: Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter.

  • Degassing: Before introducing the solution into the microfluidic device, degas it for at least 15 minutes using a vacuum chamber or sonicator to prevent bubble formation.

Protocol 2: Gravimetric Calibration of a Syringe Pump

This protocol ensures the accuracy of the flow rate delivered by the syringe pump.[1][3][4]

  • Setup: Place a microcentrifuge tube on a calibrated analytical balance.

  • Priming: Fill a syringe with deionized water and connect it to the syringe pump. Prime the tubing to ensure it is completely filled with water and free of air bubbles.

  • Initial Measurement: Tare the analytical balance with the microcentrifuge tube.

  • Dispensing: Program the syringe pump to dispense a specific volume of water at a set flow rate (e.g., 1 µL/min for 10 minutes).

  • Final Measurement: Once the pump has stopped, record the final mass of the water in the microcentrifuge tube.

  • Calculation: Convert the mass of the water to volume using the density of water at the recorded temperature.

  • Comparison: Compare the dispensed volume to the programmed volume. The deviation should be within an acceptable range (e.g., ±5%). Repeat for different flow rates relevant to your experiments.

Protocol 3: Seeding and Culturing HEK293 Cells in a PDMS Microfluidic Device

This protocol outlines the steps for establishing a cell culture within a microfluidic chip.[5][6]

  • Device Sterilization: Sterilize the PDMS device by flushing the channels with 70% ethanol, followed by sterile PBS. Then, expose the device to UV light in a biological safety cabinet for 30 minutes.

  • Surface Coating: To enhance cell attachment, coat the microchannels with a solution of fibronectin (50 µg/mL in PBS) or collagen (100 µg/mL in 0.02 M acetic acid) for at least 1 hour at 37°C.

  • Rinsing: Gently rinse the channels with sterile PBS to remove any excess coating solution.

  • Cell Preparation: Trypsinize a confluent flask of HEK293 cells and resuspend them in fresh, pre-warmed culture medium at a concentration of 1-5 x 10^6 cells/mL.

  • Cell Seeding: Carefully introduce the cell suspension into the microfluidic channels using a syringe. Avoid introducing air bubbles.

  • Attachment: Place the device in a humidified incubator at 37°C and 5% CO2 for 4-6 hours to allow the cells to attach to the channel surface.

  • Initiate Flow: After cell attachment, connect the device to the syringe pump and begin perfusion with fresh culture medium at a low flow rate (e.g., 0.1-1 µL/min).

  • This compound Treatment: Once a stable cell culture is established, switch the perfusion to the medium containing the desired concentration of this compound.

Protocol 4: Quantitative Analysis of this compound Concentration using HPLC-MS/MS

This protocol allows for the verification of the this compound concentration at the outlet of the microfluidic device.[7][8][9]

  • Sample Collection: Collect the effluent from the outlet of the microfluidic device at specific time points during the experiment.

  • Sample Preparation: Depending on the sample volume and expected concentration, a sample preparation step such as solid-phase extraction may be necessary to concentrate the analyte and remove interfering substances from the culture medium.

  • HPLC Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with formic acid) to achieve good separation of this compound from other components.

  • MS/MS Detection: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Optimize the MS parameters (e.g., precursor and product ion masses, collision energy) for sensitive and specific detection of this compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the concentration of this compound in the collected samples by comparing their peak areas to the calibration curve.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare & Sterilize This compound Solution seed_cells Seed Cells into Device prep_solution->seed_cells prep_device Sterilize & Coat Microfluidic Device prep_device->seed_cells prep_cells Prepare HEK293 Cell Suspension prep_cells->seed_cells cell_attachment Allow Cell Attachment seed_cells->cell_attachment start_flow Initiate Medium Flow cell_attachment->start_flow drug_delivery Perfuse with This compound Solution start_flow->drug_delivery collect_effluent Collect Outlet Effluent drug_delivery->collect_effluent imaging Microscopy Imaging drug_delivery->imaging analyze_conc Analyze this compound Concentration (HPLC-MS/MS) collect_effluent->analyze_conc

Experimental Workflow for this compound Delivery

troubleshooting_flow action_node action_node ok_node ok_node start Inconsistent Flow? check_pump Is the pump running and calibrated? start->check_pump check_bubbles Are there bubbles in the line/chip? check_pump->check_bubbles Yes action_calibrate Calibrate/Service Pump check_pump->action_calibrate No check_leakage Is there any visible leakage? check_bubbles->check_leakage No action_purge Degas liquids & Purge system check_bubbles->action_purge Yes check_clog Is there a potential clog? check_leakage->check_clog No action_connections Check all tubing connections check_leakage->action_connections Yes action_flush Flush with filtered solvent/medium check_clog->action_flush Yes ok Flow is Consistent check_clog->ok No action_calibrate->check_pump action_purge->check_bubbles action_connections->check_leakage action_flush->check_clog

Troubleshooting Logic for Inconsistent Flow

References

Validation & Comparative

A Comparative Analysis of Dafadine-A and daf-9 Genetic Mutants in Modulating Dafachronic Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Developmental Biology, Aging, and Drug Discovery

This guide provides a detailed comparison of the effects of the chemical inhibitor Dafadine-A and genetic mutations in the daf-9 gene, both of which disrupt the dafachronic acid (DA) signaling pathway in the model organism Caenorhabditis elegans. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of steroid hormone signaling in development, longevity, and metabolism.

The daf-9 gene encodes a cytochrome P450 enzyme (CYP22A1) that is a key catalyst in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][2] The DAF-9/DAF-12 signaling pathway integrates environmental cues, including signals from the insulin/IGF-1 and TGF-β pathways, to regulate crucial life history traits such as larval development, entry into the stress-resistant dauer diapause, and adult lifespan.[1][3][4]

This compound is a selective inhibitor of the DAF-9 cytochrome P450 and its mammalian ortholog, CYP27A1.[5] By inhibiting DAF-9, this compound effectively phenocopies the effects of loss-of-function mutations in the daf-9 gene, providing a powerful pharmacological tool to study the consequences of DA signaling disruption.[6]

Quantitative Comparison of Phenotypic Effects

The following tables summarize the quantitative effects of daf-9 mutations and this compound treatment on key C. elegans phenotypes.

Condition Mean Lifespan (days) Maximum Lifespan (days) Percent Increase in Mean Lifespan vs. Wild-Type Reference Allele/Concentration Temperature (°C)
Wild-Type (N2) ~20~25N/AN/A20
daf-9(dh6) (null) 33 ± 357 ± 4~65%dh615
daf-9(e1406) 27 ± 141 ± 2~35%e140615
Wild-Type + this compound (5µM) Extended by 29%Not Reported29%5µMNot Reported

Table 1: Comparison of Lifespan Effects. Data for daf-9 mutants is adapted from Gerisch et al., 2007, and data for this compound is from Luciani et al., 2011.[5][7] Lifespan can be influenced by experimental conditions, and direct comparison should be made with caution.

Condition Dauer Formation (%) Protruding Vulva (Pvl) (%) Distal-Tip Cell Migration Defect (Mig) (%) Reference Allele/Concentration Temperature (°C)
Wild-Type (N2) <1%<1%<1%N/A25
daf-9 (severe alleles) High penetranceHigh penetranceHigh penetrancee.g., e140625
Wild-Type + this compound (12.5µM) >30%Not ReportedNot Reported12.5µMNot Reported
Wild-Type + this compound (25µM) Not Reported>60%>60%25µMNot Reported

Table 2: Comparison of Developmental Phenotypes. Data for daf-9 mutants is from various sources describing severe loss-of-function alleles.[1][8] Data for this compound is from Luciani et al., 2011.[5] The penetrance of phenotypes in daf-9 mutants can vary depending on the specific allele and environmental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the dafachronic acid signaling pathway and a typical experimental workflow for comparing this compound and daf-9 mutants.

Dafachronic_Acid_Signaling_Pathway cluster_upstream Upstream Signaling cluster_inhibition Inhibition Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling DAF-9 (CYP22A1) DAF-9 (CYP22A1) Insulin/IGF-1 Signaling->DAF-9 (CYP22A1) TGF-beta Signaling TGF-beta Signaling TGF-beta Signaling->DAF-9 (CYP22A1) Dafachronic Acids (DA) Dafachronic Acids (DA) DAF-9 (CYP22A1)->Dafachronic Acids (DA) DAF-12 (NHR) DAF-12 (NHR) Dafachronic Acids (DA)->DAF-12 (NHR) activates Reproductive Growth & Normal Lifespan Reproductive Growth & Normal Lifespan DAF-12 (NHR)->Reproductive Growth & Normal Lifespan promotes Dauer Formation & Extended Lifespan Dauer Formation & Extended Lifespan DAF-12 (NHR)->Dauer Formation & Extended Lifespan represses This compound This compound This compound->DAF-9 (CYP22A1) daf-9 mutation daf-9 mutation daf-9 mutation->DAF-9 (CYP22A1)

Caption: Dafachronic Acid Signaling Pathway.

Experimental_Workflow cluster_strains C. elegans Strains cluster_treatment Treatment Groups cluster_assays Wild-Type (N2) Wild-Type (N2) Synchronized L1 Larvae Synchronized L1 Larvae Wild-Type (N2)->Synchronized L1 Larvae daf-9 mutant daf-9 mutant daf-9 mutant->Synchronized L1 Larvae Control (Vehicle) Control (Vehicle) Phenotypic Assays Phenotypic Assays Control (Vehicle)->Phenotypic Assays This compound This compound This compound->Phenotypic Assays Synchronized L1 Larvae->Control (Vehicle) Synchronized L1 Larvae->this compound Lifespan Assay Lifespan Assay Phenotypic Assays->Lifespan Assay Dauer Formation Assay Dauer Formation Assay Phenotypic Assays->Dauer Formation Assay Developmental Analysis Developmental Analysis Phenotypic Assays->Developmental Analysis Data Analysis Data Analysis Lifespan Assay->Data Analysis Dauer Formation Assay->Data Analysis Developmental Analysis->Data Analysis

Caption: Experimental Workflow.

Experimental Protocols

C. elegans Lifespan Assay

This protocol is adapted from standard methods for measuring the lifespan of C. elegans on solid media.[9]

Materials:

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 bacteria.

  • Fluorodeoxyuridine (FUDR) solution (to prevent progeny production).

  • M9 buffer.

  • Platinum wire worm pick.

  • Dissecting microscope.

Procedure:

  • Synchronization: Synchronize a population of worms by allowing gravid adults to lay eggs on a seeded NGM plate for a few hours, then remove the adults.

  • Development to L4: Allow the eggs to hatch and develop at 20°C until they reach the L4 larval stage.

  • Transfer to Assay Plates: Transfer L4 larvae to fresh NGM plates seeded with OP50 and containing FUDR to prevent self-fertilization from confounding the lifespan measurement. Use approximately 20-30 worms per plate.

  • Incubation: Incubate the plates at the desired temperature (e.g., 20°C or 25°C).

  • Scoring: Every 1-2 days, score the worms as alive or dead. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Collection: Record the number of live and dead worms at each time point. Worms that crawl off the agar or are otherwise lost are censored from the analysis.

  • Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different groups.

C. elegans Dauer Formation Assay

This protocol is used to quantify the percentage of a population that enters the dauer larval stage.[3][10]

Materials:

  • NGM agar plates.

  • E. coli OP50 bacteria.

  • This compound stock solution (if applicable).

  • M9 buffer.

  • 1% Sodium Dodecyl Sulfate (SDS) solution.

  • Dissecting microscope.

Procedure:

  • Plate Preparation: For this compound treatment, add the desired concentration of the compound to the molten NGM before pouring the plates. For genetic mutants, use standard NGM plates. Seed the plates with E. coli OP50.

  • Synchronization: Obtain a synchronized population of eggs by bleaching gravid adults.

  • Plating: Plate a known number of eggs (e.g., 100-200) onto each assay plate.

  • Incubation: Incubate the plates at a temperature that promotes dauer formation for temperature-sensitive mutants (e.g., 25°C or 27°C) or under standard conditions for constitutive mutants and this compound treatment.[4]

  • Dauer Selection and Scoring: After 48-72 hours, wash the worms off the plates with M9 buffer. To selectively kill non-dauer worms, treat the population with 1% SDS for 15-20 minutes. Dauer larvae are resistant to this treatment.

  • Quantification: Count the number of surviving (dauer) larvae. The percentage of dauer formation is calculated as (number of dauer larvae / initial number of eggs) x 100.

DAF-9 Enzymatic Activity Assay (Cell-Based)

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on DAF-9 enzymatic activity, as adapted from Luciani et al., 2011.[6]

Materials:

  • HEK293 cells.

  • Expression vectors for DAF-9 and its mammalian ortholog CYP27A1.

  • DAF-9 substrate (e.g., 4-cholesten-3-one).

  • This compound.

  • Cell culture reagents.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with the expression vector encoding DAF-9 or CYP27A1.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: Add the DAF-9 substrate to the cell culture medium.

  • Incubation: Incubate the cells to allow for enzymatic conversion of the substrate.

  • Metabolite Extraction: Extract the metabolites from the cell culture medium.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of the product formed from the enzymatic reaction.

  • Data Analysis: Determine the dose-dependent inhibition of DAF-9 activity by this compound by comparing the amount of product formed in the treated samples to the control.

Conclusion

Both genetic inactivation of daf-9 and pharmacological inhibition with this compound provide robust models for studying the consequences of disrupted dafachronic acid signaling. While daf-9 mutants offer a permanent and complete loss of function (in the case of null alleles), this compound allows for temporal control of DAF-9 inhibition and can be applied to wild-type animals, facilitating studies on the acute effects of blocking DA synthesis. The quantitative data and detailed protocols provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the critical roles of this conserved signaling pathway.

References

Dafadine-A in Focus: A Comparative Guide to DAF-9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dafadine-A with other potential inhibitors of DAF-9, a key cytochrome P450 enzyme in C. elegans developmental and longevity pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathway to offer a clear and objective resource.

DAF-9 Signaling Pathway

The DAF-9 enzyme plays a crucial role in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12. The activation of DAF-12 by dafachronic acids is a critical step in controlling the switch between reproductive development and the stress-resistant dauer larval stage in Caenorhabditis elegans. The DAF-9 signaling pathway integrates signals from the insulin/IGF-1 and TGF-β pathways, positioning it as a key regulatory node.[1]

DAF9_Signaling_Pathway Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling DAF9 DAF-9 (Cytochrome P450) Insulin/IGF-1 Signaling->DAF9 Inhibit TGF-beta Signaling TGF-beta Signaling TGF-beta Signaling->DAF9 Inhibit Dafachronic Acids Dafachronic Acids DAF9->Dafachronic Acids Synthesizes DAF12 DAF-12 (Nuclear Receptor) Dafachronic Acids->DAF12 Activates Reproductive Development Reproductive Development DAF12->Reproductive Development Promotes Dauer Formation Dauer Formation DAF12->Dauer Formation Inhibits

DAF-9 signaling pathway in C. elegans.

Comparison of DAF-9 Inhibitors

This compound is a known selective inhibitor of DAF-9 in C. elegans and its mammalian ortholog, CYP27A1.[1][2] While other compounds like ketoconazole and aminobenzotriazole are recognized as general cytochrome P450 inhibitors, their specific inhibitory activity against DAF-9 has not been well-characterized in publicly available literature.[3][4][5][6][7][8][9][10][11]

InhibitorTarget(s)IC50 (DAF-9)Key Findings & Phenotypes in C. elegansReference
This compound DAF-9, CYP27A1Not explicitly reportedInduces constitutive dauer formation. Causes protruding vulva (Pvl) and distal-tip cell migration (Mig) defects at higher concentrations. Extends lifespan.[2]Luciani et al., 2011[2]
Ketoconazole Broad-spectrum P450 inhibitorNot reported for DAF-9Primarily known as an antifungal agent.[4][10][11]N/A
Aminobenzotriazole Non-selective, irreversible P450 inhibitorNot reported for DAF-9Used as a tool compound to study P450-mediated metabolism.[3][5][6][7][8]N/A

Experimental Protocols

HEK293 Cell-Based DAF-9 Inhibition Assay

This protocol is a synthesized methodology based on the description of the assay used in Luciani et al., 2011, and general protocols for cell-based cytochrome P450 activity assays.[12][13]

Objective: To determine the inhibitory effect of a test compound on DAF-9 activity in a cellular context.

Materials:

  • HEK293 cells

  • Expression vector containing DAF-9 cDNA

  • Expression vector for a human P450 oxidoreductase (hOR)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • DAF-9 substrate (e.g., 4-cholesten-3-one)

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • LC-MS/MS system for metabolite analysis

Workflow Diagram:

DAF9_Inhibition_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed HEK293 cells B Co-transfect with DAF-9 and hOR plasmids A->B C Incubate for protein expression B->C D Pre-incubate with test compound or vehicle C->D E Add DAF-9 substrate D->E F Incubate for enzymatic reaction E->F G Extract metabolites F->G H Analyze by LC-MS/MS G->H I Quantify substrate and product H->I

Workflow for HEK293 cell-based DAF-9 inhibition assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach the desired confluency for transfection.

    • Co-transfect the cells with the DAF-9 and human oxidoreductase (hOR) expression vectors using a suitable transfection reagent according to the manufacturer's instructions. hOR is included to ensure sufficient redox partner for DAF-9 activity.

    • Incubate the transfected cells for 24-48 hours to allow for protein expression.

  • Inhibition Assay:

    • Harvest the transfected cells and resuspend them in a suitable assay buffer.

    • Aliquot the cell suspension into a multi-well plate.

    • Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compound for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one).

    • Incubate the reaction for a specific time at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Metabolite Extraction and Analysis:

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Extract the metabolites from the cell lysate. This may involve centrifugation to pellet cell debris.

    • Analyze the supernatant containing the substrate and its metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed in each reaction.

    • Calculate the percentage of DAF-9 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound stands out as a selective inhibitor of DAF-9, offering a valuable tool for studying the roles of this cytochrome P450 in development and aging in C. elegans and potentially in other organisms through its inhibition of the ortholog CYP27A1. While other broad-spectrum P450 inhibitors exist, their specific effects on DAF-9 are not well-documented, highlighting the need for further comparative studies. The provided experimental protocol offers a framework for conducting such comparative analyses, enabling a more quantitative understanding of the inhibitory landscape of DAF-9.

References

Validating Dafadine-A's Role in Dauer Formation Through Dafachronic Acid Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating the effects of Dafadine-A, a potent inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans. Through a detailed examination of dafachronic acid rescue experiments, this document offers insights into the mechanism of action of this compound and its utility as a tool for studying developmental pathways.

This guide presents experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows involved in confirming the specific action of this compound on the dafachronic acid biosynthetic pathway, a critical regulator of dauer larva formation and longevity in C. elegans.

Unveiling the Mechanism: this compound and the DAF-9/DAF-12 Pathway

This compound has been identified as a selective inhibitor of DAF-9, a cytochrome P450 enzyme essential for the biosynthesis of dafachronic acids (DAs).[1][2][3] These steroid hormones, primarily Δ7-dafachronic acid, are the natural ligands for the nuclear hormone receptor DAF-12.[1][2] The binding of dafachronic acid to DAF-12 is a key checkpoint in C. elegans development, promoting reproductive growth and preventing entry into the dauer larval stage, a stress-resistant, alternative developmental state.[1][2]

By inhibiting DAF-9, this compound effectively blocks the production of dafachronic acids, leading to an unliganded DAF-12. This state mimics the natural cues for dauer formation, such as starvation or overcrowding, thus inducing the dauer phenotype even under favorable conditions.[1][2][4] The specificity of this compound's action can be validated through rescue experiments, where the addition of exogenous dafachronic acid bypasses the enzymatic block and restores the wild-type phenotype, preventing dauer formation.[1][2]

Quantitative Analysis of this compound Induced Phenotypes and Dafachronic Acid Rescue

The efficacy of this compound in inducing dauer-related phenotypes and the subsequent rescue by Δ7-dafachronic acid have been quantitatively assessed in several studies. The following tables summarize the dose-dependent effects of this compound and the rescue effect of Δ7-dafachronic acid.

Table 1: Dose-Dependent Induction of Dauer and Associated Phenotypes by this compound in Wild-Type C. elegans

This compound Concentration (µM)Dauer Formation (%)Protruding Vulva (Pvl) (%)Distal Tip Cell Migration Defect (Mig) (%)
0 (Control)~0~0~0
12.5>30Not ReportedNot Reported
25Not Reported>60>60

Data compiled from studies demonstrating the concentration-dependent effects of this compound on C. elegans development.[4]

Table 2: Rescue of this compound Induced Phenotypes by Exogenous Δ7-Dafachronic Acid

TreatmentDauer Formation (%)Protruding Vulva (Pvl) (%)Distal Tip Cell Migration Defect (Mig) (%)
25 µM this compoundHigh>60>60
25 µM this compound + Δ7-Dafachronic AcidRescued (Low %)Rescued (Low %)Rescued (Low %)

This table illustrates the principle of the rescue experiment, where co-treatment with Δ7-dafachronic acid reverses the phenotypic effects of this compound. Specific concentrations of Δ7-dafachronic acid and the resulting percentage of rescued animals can be optimized based on experimental conditions.[1][2]

Alternative Approaches to DAF-9 Inhibition

While this compound is a potent and specific inhibitor of DAF-9, other compounds can also interfere with cytochrome P450 enzymes. Many azole-containing compounds are known to inhibit a broad range of P450 enzymes by coordinating with the heme iron at the catalytic center. Although less specific than this compound, these compounds could potentially be used to induce similar dauer-like phenotypes. However, "dafadines" represent a distinct structural class of P450 inhibitors, with this compound being a key tool for specifically targeting the DAF-9/DAF-12 pathway in C. elegans. Further research is needed to identify and characterize other specific DAF-9 inhibitors to provide a broader range of chemical tools for studying this critical signaling pathway.

Experimental Protocols

This compound Treatment and Phenotypic Analysis

This protocol outlines the general procedure for treating C. elegans with this compound to induce dauer formation and other associated phenotypes.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound stock solution (in a suitable solvent like DMSO)

  • Synchronized L1-stage wild-type C. elegans

  • Stereomicroscope for phenotypic scoring

Procedure:

  • Prepare NGM plates containing the desired final concentrations of this compound. Ensure the solvent concentration is consistent across all plates, including the control.

  • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Transfer a synchronized population of L1-stage worms to the this compound and control plates.

  • Incubate the plates at a standard temperature (e.g., 20-25°C).

  • After 48-72 hours, score the plates for the presence of dauer larvae, as well as other phenotypes such as protruding vulva (Pvl) and distal tip cell migration (Mig) defects, under a stereomicroscope.

  • Quantify the percentage of animals exhibiting each phenotype for each this compound concentration.

Dafachronic Acid Rescue Experiment

This protocol describes how to perform a rescue experiment to confirm that the effects of this compound are due to the inhibition of dafachronic acid synthesis.

Materials:

  • NGM plates containing a fixed concentration of this compound

  • Δ7-dafachronic acid stock solution (in a suitable solvent like ethanol)

  • All other materials listed in Protocol 1

Procedure:

  • Prepare NGM plates containing a concentration of this compound known to induce a high penetrance of the desired phenotype (e.g., 25 µM for Pvl and Mig defects).

  • To these plates, add varying concentrations of Δ7-dafachronic acid. Include control plates with this compound only, Δ7-dafachronic acid only, and solvent only.

  • Seed the plates with E. coli OP50 and allow the lawn to grow.

  • Transfer synchronized L1-stage worms to all experimental and control plates.

  • Incubate the plates under standard conditions.

  • After the appropriate time, score the animals for the presence of the phenotypes of interest.

  • A successful rescue is indicated by a significant reduction in the percentage of animals displaying the this compound-induced phenotypes in the presence of Δ7-dafachronic acid.

Visualizing the Molecular and Experimental Framework

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Dafadine_Signaling_Pathway cluster_input Environmental Cues cluster_pathway DAF-9/DAF-12 Signaling Pathway cluster_output Developmental Outcome Favorable Conditions Favorable Conditions DAF9 DAF-9 (Cytochrome P450) Favorable Conditions->DAF9 DA Dafachronic Acid DAF9->DA synthesis DAF12_inactive DAF-12 (unliganded) DAF12_active DAF-12 (liganded) DA->DAF12_active activates Dauer_Formation Dauer Formation DAF12_inactive->Dauer_Formation Reproductive_Development Reproductive Development DAF12_active->Reproductive_Development DafadineA This compound DafadineA->DAF9 inhibits

Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.

Rescue_Experiment_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_observation Observation and Analysis Start Synchronized L1 C. elegans Plate_Control Control Plate (Solvent only) Start->Plate_Control Transfer worms Plate_DafA This compound Plate Start->Plate_DafA Transfer worms Plate_Rescue This compound + Dafachronic Acid Plate Start->Plate_Rescue Transfer worms Incubate Incubate at 20-25°C (48-72 hours) Plate_Control->Incubate Plate_DafA->Incubate Plate_Rescue->Incubate Observe_Control Observe: Wild-type phenotype (Reproductive development) Incubate->Observe_Control Observe_DafA Observe: Dauer phenotype Incubate->Observe_DafA Observe_Rescue Observe: Rescued phenotype (Reproductive development) Incubate->Observe_Rescue Quantify Quantify Phenotypes (% Dauer, % Pvl, % Mig) Observe_Control->Quantify Observe_DafA->Quantify Observe_Rescue->Quantify

Caption: Workflow of a dafachronic acid rescue experiment.

Logical_Relationship_Diagram cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_experiment Experiment cluster_results Results cluster_conclusion Conclusion Hypothesis This compound induces dauer formation by inhibiting DAF-9 Prediction Exogenous dafachronic acid should rescue the dauer phenotype Hypothesis->Prediction Experiment Treat worms with this compound with and without dafachronic acid Prediction->Experiment Result_DafA This compound alone -> Dauer formation Experiment->Result_DafA Result_Rescue This compound + dafachronic acid -> Normal development Experiment->Result_Rescue Conclusion Hypothesis is supported: This compound acts on the dafachronic acid pathway Result_DafA->Conclusion Result_Rescue->Conclusion

Caption: Logical framework for validating this compound's mechanism of action.

References

Dafadine-A: A Comparative Analysis of Specificity Against Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dafadine-A's specificity as a cytochrome P450 (CYP) inhibitor relative to other well-characterized inhibitors. The information is intended to assist researchers in evaluating the potential applications and off-target effects of this compound in preclinical and pharmacological studies.

Executive Summary

This compound is recognized as a selective inhibitor of the Caenorhabditis elegans cytochrome P450 enzyme DAF-9 and its mammalian ortholog, CYP27A1.[1][2][3][4] This specificity is crucial for its role in modulating the DAF-12 signaling pathway, which governs developmental and longevity processes in C. elegans. While data confirms its potent activity against DAF-9/CYP27A1, a comprehensive screening of this compound against a broad panel of human cytochrome P450 isoforms is not extensively documented in publicly available literature. This guide presents the known inhibitory profile of this compound and juxtaposes it with the well-established IC50 values of common, broad-spectrum, and isoform-selective CYP inhibitors to provide a framework for assessing its relative specificity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and other common cytochrome P450 inhibitors. It is important to note the absence of comprehensive IC50 data for this compound against a wide range of human CYP isoforms.

Table 1: Inhibitory Activity of this compound

Target EnzymeSubstrateEffect of this compoundAssay SystemReference
DAF-9 (C. elegans)4-cholesten-3-oneDose-dependent inhibitionHEK293-cell–based assay[5]
CYP27A1 (Human)4-cholesten-3-oneInhibition observed at 5 µMHEK293-cell–based assay[1]
DAF-12 (C. elegans)-No inhibitionCell-based assay[5]
Sterol- and oxysterol-metabolizing P450s-No inhibitionNot specified[1]

Table 2: Comparative IC50 Values of Selected Cytochrome P450 Inhibitors (in µM)

InhibitorCYP1A2CYP2B6CYP2C8CYP2C9CYP2C19CYP2D6CYP3A4
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Ketoconazole >100[6]---6.9[7]12[7]0.0214[8]
Quinidine ---~300[7]-0.0306[8]~30[7]
Fluconazole ---30.3[9]12.3[9]--
Sulfaphenazole ---0.546[8]---
Ticlopidine 49[10]0.0517[11]->75[10]0.203[11]0.354[11]>1000[10]

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate used, protein concentration). The data presented here are for comparative purposes and are sourced from the cited literature.

Experimental Protocols

The determination of cytochrome P450 inhibitory activity is critical for characterizing the selectivity of a compound. Below are detailed methodologies representative of the key experiments cited in this guide.

Protocol 1: Cell-Based Assay for DAF-9/CYP27A1 Inhibition

This protocol is based on the methodology used to assess this compound's effect on DAF-9 and its human ortholog, CYP27A1.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are then transfected with expression vectors encoding for either C. elegans DAF-9 or human CYP27A1.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Substrate Incubation: The substrate, 4-cholesten-3-one (20 µM), is added to the cell cultures and incubated for a specified period to allow for enzymatic conversion.

  • Metabolite Extraction: Following incubation, the cells and media are collected, and metabolites are extracted using an appropriate organic solvent.

  • LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of the substrate and its metabolites.

  • Data Analysis: The inhibition of DAF-9/CYP27A1 activity is determined by the reduction in metabolite formation in the presence of this compound compared to the vehicle control. IC50 values are calculated from the dose-response curves.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This is a standard industry protocol for assessing the inhibitory potential of compounds against a panel of human CYP isoforms.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP isoform probe substrates, and the test compound (e.g., this compound) and control inhibitors.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing HLMs, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the test compound to interact with the enzymes.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific probe substrate for the CYP isoform being tested and the NADPH regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

DAF_9_Signaling_Pathway Insulin_TGF Insulin/IGF-1 & TGF-β Signaling DAF_9 DAF-9 (CYP450) Insulin_TGF->DAF_9 Regulates DA_ligand Dafachronic Acid (DAF-12 Ligand) DAF_9->DA_ligand Synthesizes Dafadine_A This compound Dafadine_A->DAF_9 Inhibits DAF_12 DAF-12 (Nuclear Hormone Receptor) DA_ligand->DAF_12 Activates Reproductive_Growth Reproductive Growth & Development DAF_12->Reproductive_Growth Promotes Dauer_Formation Dauer Formation & Longevity DAF_12->Dauer_Formation Inhibits

Caption: DAF-9/DAF-12 signaling pathway in C. elegans.

Experimental Workflow

CYP_Inhibition_Workflow Start Start: Prepare Reagents Incubation Incubate HLM with This compound & Substrate Start->Incubation Quench Terminate Reaction Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Analysis Data Analysis: Calculate IC50 LCMS->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: Workflow for determining CYP inhibition.

Conclusion

This compound is a valuable research tool due to its selective inhibition of DAF-9/CYP27A1. This specificity allows for targeted studies of the DAF-12 signaling pathway in C. elegans and the function of CYP27A1 in mammals. However, the lack of comprehensive data on its inhibitory effects across a wider range of human cytochrome P450 isoforms represents a significant knowledge gap. Researchers should exercise caution when using this compound in complex biological systems where multiple CYPs are active and consider performing broader selectivity profiling to fully characterize its off-target potential. The comparative data provided in this guide serves as a preliminary reference for assessing the relative specificity of this compound against other known CYP inhibitors.

References

Comparative Analysis of Dafadine-A and RNAi of daf-9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the study of developmental biology and aging, particularly within the model organism Caenorhabditis elegans, the modulation of key regulatory pathways is a fundamental approach. The daf-9 gene, encoding a cytochrome P450 enzyme, represents a critical control point in the steroid hormone signaling pathway that governs dauer formation, reproductive development, and lifespan. This guide provides a detailed comparative analysis of two primary methods for inhibiting DAF-9 function: the chemical inhibitor Dafadine-A and gene silencing via RNA interference (RNAi).

Introduction to DAF-9 and its Inhibition

DAF-9 is a cytochrome P450 enzyme responsible for the biosynthesis of dafachronic acids (DAs), which are steroid hormones.[1] These DAs act as ligands for the nuclear hormone receptor DAF-12.[1][2] The DAF-9/DAF-12 signaling module integrates inputs from the insulin/IGF-1 and TGF-β pathways to control crucial life-history decisions.[3][4][5][6] Inhibition of DAF-9 activity, and the subsequent reduction in DA levels, leads to a phenotype similar to that of daf-9 loss-of-function mutants, characterized by constitutive dauer formation and extended adult lifespan.[3][4] Researchers can achieve this inhibition through pharmacological means with this compound or through genetic knockdown using RNAi.

  • This compound is a selective small-molecule inhibitor that directly targets the enzymatic activity of the DAF-9 protein.[7][8] It has been instrumental in dissecting the temporal requirements of DAF-9 activity.

  • RNA interference (RNAi) is a biological process of post-transcriptional gene silencing.[9][10] In C. elegans, feeding worms bacteria engineered to express double-stranded RNA (dsRNA) homologous to the daf-9 gene leads to the degradation of daf-9 mRNA, thereby preventing the synthesis of the DAF-9 enzyme.[9][11]

This guide will objectively compare these two methodologies, presenting quantitative data, experimental protocols, and pathway diagrams to aid researchers in selecting the most appropriate tool for their experimental needs.

Mechanism of Action

While both methods result in the attenuation of DAF-9 signaling, their underlying mechanisms are fundamentally different.

  • This compound: Direct Enzymatic Inhibition this compound functions as a direct antagonist of the DAF-9 enzyme. It is a selective inhibitor that binds to the catalytic center of the DAF-9 cytochrome P450.[8] This binding physically obstructs the enzyme's ability to metabolize its sterol substrates into dafachronic acids.[8][12] The effect is rapid and can be dose-dependent. Notably, this compound also inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its utility may extend beyond nematode research.[7][13]

  • daf-9 RNAi: Post-Transcriptional Gene Silencing RNAi targets the daf-9 gene at the mRNA level. The process is initiated by the introduction of daf-9-specific dsRNA into the worm, typically through ingestion of engineered E. coli.[9] This dsRNA is processed by the worm's endogenous RNAi machinery, including the Dicer enzyme, into small interfering RNAs (siRNAs).[14][15] These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades complementary daf-9 mRNA transcripts.[9] This prevents the translation of the mRNA into functional DAF-9 protein, effectively reducing the enzyme's cellular concentration. The silencing effect is systemic and can be inherited by progeny.[9]

Quantitative Data Presentation

The following tables summarize the reported quantitative effects of this compound and daf-9 inhibition on key phenotypes in C. elegans.

Table 1: Effect on Lifespan

MethodStrainTemperatureMean Lifespan ExtensionReference
This compound (5 µM)Wild-type N220°C29%[7]
daf-9(e1406) mutantN2 background25°C80%[4]
daf-9 RNAiWild-type N220°CVaries (often potent)[16]

Note: Lifespan extension from RNAi can be variable depending on the efficiency of knockdown. The daf-9 mutant data is provided as a benchmark for strong loss-of-function.

Table 2: Induction of Phenotypes

PhenotypeThis compound Treatmentdaf-9 RNAi / MutantReference
Dauer Formation (Daf-c) >30% at 12.5 µMPotent induction[3][7]
Protruding Vulva (Pvl) >60% at 25 µMObserved[7][17]
Distal-Tip Cell Migration (Mig) >60% at 25 µMObserved[7][17]

Experimental Protocols

Detailed methodologies for the application of this compound and daf-9 RNAi are provided below.

This protocol describes the preparation of Nematode Growth Medium (NGM) plates containing this compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • NGM Plate Preparation: Prepare standard NGM agar. After autoclaving and cooling to approximately 55°C, add the required volume of this compound stock solution to achieve the desired final concentration (e.g., 5-25 µM). Also, add DMSO to control plates to the same final concentration as the experimental plates (e.g., 0.2% DMSO).[8]

  • Bacterial Seeding: Pipette 50-100 µL of a saturated culture of E. coli OP50 onto the surface of the solidified NGM plates. Allow the bacterial lawn to grow overnight at room temperature.

  • Worm Synchronization: Prepare a synchronized population of L1 larvae by bleaching gravid adult worms.

  • Experiment Initiation: Transfer the synchronized L1 larvae to the this compound-containing plates and control plates.

  • Incubation and Scoring: Incubate the plates at the desired temperature (e.g., 20°C). Score for phenotypes such as dauer formation, Pvl, Mig defects, or lifespan at appropriate time points.[18]

This protocol is a standard method for inducing RNAi in C. elegans.[11]

  • RNAi Vector: Use an E. coli HT115(DE3) strain transformed with a feeding vector (e.g., L4440) containing a cDNA fragment of the daf-9 gene flanked by two T7 promoters. An empty L4440 vector is used as a control.

  • Bacterial Culture: Inoculate 5 mL of LB broth containing appropriate antibiotics (e.g., ampicillin and tetracycline) with the HT115(DE3) bacteria carrying the daf-9 RNAi or control plasmid. Grow overnight at 37°C with shaking.

  • Plate Preparation: Prepare NGM plates containing ampicillin and an inducing agent, Isopropyl β-D-1-thiogalactopyranoside (IPTG), typically at a final concentration of 1 mM.

  • Seeding and Induction: Seed the NGM-IPTG plates with 50-100 µL of the overnight bacterial culture. Allow the bacteria to grow and induce dsRNA expression for 1-2 days at room temperature.

  • Worm Synchronization and Transfer: Transfer synchronized L1 larvae or L4 larvae onto the RNAi plates.

  • Incubation and Analysis: Incubate the worms at the desired temperature. Observe and score the worms and their progeny for daf-9 loss-of-function phenotypes. For lifespan assays, transfer adult worms to fresh plates every few days to separate them from their progeny.

Visualization of Pathways and Workflows

The following diagram illustrates the position of DAF-9 within the broader neuroendocrine signaling network that controls C. elegans development and longevity.

DAF9_Signaling_Pathway cluster_inputs Environmental Cues cluster_upstream Upstream Signaling cluster_core Core Steroid Synthesis cluster_outputs Phenotypic Outputs Food Favorable Conditions (Food, Low Density) DAF2 DAF-2 (Insulin/IGF-1R) Food->DAF2 Activates DAF7 DAF-7 (TGF-β) Food->DAF7 Activates Stress Stressful Conditions (No Food, High Density) Stress->DAF2 Inhibits Stress->DAF7 Inhibits DAF9 DAF-9 (CYP450) DAF2->DAF9 Promotes Activity DAF7->DAF9 DA Dafachronic Acids (DAs) DAF9->DA Synthesizes DAF12_DIN1 DAF-12 / DIN-1 Complex DAF9->DAF12_DIN1 Inhibited DAF-9 (No DAs) DAF12_DA DAF-12 + DA DA->DAF12_DA Binds & Activates Dauer Dauer Arrest Extended Lifespan DAF12_DIN1->Dauer Promotes Repro Reproductive Growth Normal Lifespan DAF12_DA->Repro Promotes

Caption: DAF-9 signaling pathway in C. elegans.

This diagram outlines a typical workflow for comparing the effects of this compound and daf-9 RNAi.

Comparative_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Arms cluster_rnai daf-9 RNAi cluster_drug This compound cluster_analysis Phenotypic Analysis Sync Synchronize Worms (L1 Larvae) RNAi_Control Control RNAi (Empty Vector) Sync->RNAi_Control RNAi_Exp daf-9 RNAi Sync->RNAi_Exp Drug_Control Vehicle Control (DMSO) Sync->Drug_Control Drug_Exp This compound Sync->Drug_Exp Lifespan Lifespan Assay RNAi_Control->Lifespan Dauer Dauer Formation Assay RNAi_Control->Dauer Stress Stress Resistance Assay RNAi_Control->Stress Imaging Reporter Gene Imaging RNAi_Control->Imaging RNAi_Exp->Lifespan RNAi_Exp->Dauer RNAi_Exp->Stress RNAi_Exp->Imaging Drug_Control->Lifespan Drug_Control->Dauer Drug_Control->Stress Drug_Control->Imaging Drug_Exp->Lifespan Drug_Exp->Dauer Drug_Exp->Stress Drug_Exp->Imaging

Caption: Workflow for comparing this compound and daf-9 RNAi.

Conclusion: Choosing the Right Tool

Both this compound and daf-9 RNAi are powerful tools for studying the DAF-9 signaling pathway, but their suitability depends on the specific research question.

  • This compound is ideal for experiments requiring temporal control. Its application can be timed to specific developmental stages, allowing researchers to probe the stage-specific roles of DAF-9. As a small molecule, it offers dose-dependent control over the degree of inhibition. However, potential off-target effects, though minimal for this specific compound, and the challenge of ensuring uniform uptake are considerations.

  • daf-9 RNAi provides a robust and specific method for gene knockdown. It is particularly well-suited for genetic interaction studies (epistasis analysis) and large-scale screens.[16] The systemic nature and heritability of RNAi in C. elegans are distinct advantages for certain experimental designs.[9] However, the efficiency of RNAi can vary between tissues and developmental stages, and the knockdown is typically not immediate, requiring time for the existing protein to be depleted.

References

Reproducibility of Dafadine-A Induced Phenotypes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and consistency of experimental tools is paramount. This guide provides a comparative analysis of Dafadine-A, a chemical inducer of specific phenotypes in Caenorhabditis elegans, and evaluates its performance against alternative methods. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate methods for studying developmental pathways.

This compound is a selective inhibitor of the DAF-9 cytochrome P450 enzyme in C. elegans and its mammalian ortholog, CYP27A1.[1][2] By inhibiting DAF-9, this compound blocks the biosynthesis of dafachronic acids, which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12. In the absence of its ligand, DAF-12 initiates a transcriptional program leading to the entry into the dauer diapause, a developmentally arrested larval stage. Beyond the constitutive dauer formation (Daf-c) phenotype, this compound also induces a protruding vulva (Pvl) and defects in distal-tip cell migration (Mig) in a dose-dependent manner.[3]

Comparative Analysis of Phenotype Induction Methods

The reproducibility of phenotypes induced by this compound can be compared with alternative methods that also lead to dauer formation. These alternatives primarily include environmental and genetic manipulations.

Induction MethodPrincipleReported Phenotype PenetranceReproducibility ConsiderationsKey References
This compound Chemical inhibition of DAF-9/CYP27A1Dauer (Daf-c): >30% at 12.5 µM Pvl & Mig: >60% at 25 µMGenerally considered robust and dose-dependent. However, penetrance can be influenced by factors such as the age of the this compound plates and subtle variations in experimental conditions. Reproducibility across labs is dependent on standardized protocols.Luciani et al., 2011; Ren et al., 2021
Starvation Depletion of bacterial food sourceVariable; dependent on the timing and completeness of food exhaustion.Highly variable and difficult to precisely control the timing of dauer entry. The history of individual worms on a starved plate is unknown, which can impact subsequent experiments.Karp, 2018
High Temperature Shifting worm cultures to elevated temperatures (e.g., 27°C)Low penetrance in wild-type strains. Higher penetrance in sensitized genetic backgrounds.Can be influenced by the specific genetic background of the worms. Some genetic pathways are differentially regulated at higher temperatures, potentially confounding results.Ailion and Thomas, 2000
Dauer Pheromone (Ascarosides) Exogenous application of synthetic or crude dauer pheromoneDose-dependent and can be synergistic when using a cocktail of ascarosides.Can provide a more controlled chemical induction of dauer formation compared to starvation. However, the activity of crude pheromone preparations can be variable, and synthetic ascarosides may not be readily available.Butcher et al., 2008; Schaedel et al., 2012

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process for phenotype induction, the following diagrams are provided.

Dafadine_A_Signaling_Pathway cluster_input Environmental Cues cluster_signaling Signaling Cascade cluster_output Developmental Outcome Food Food Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling Food->Insulin/IGF-1 Signaling Pheromones Pheromones TGF-beta Signaling TGF-beta Signaling Pheromones->TGF-beta Signaling DAF-9 (Cytochrome P450) DAF-9 (Cytochrome P450) Insulin/IGF-1 Signaling->DAF-9 (Cytochrome P450) Activates TGF-beta Signaling->DAF-9 (Cytochrome P450) Activates Dafachronic Acids (DA) Dafachronic Acids (DA) DAF-9 (Cytochrome P450)->Dafachronic Acids (DA) Synthesizes DAF-12 (Nuclear Receptor) DAF-12 (Nuclear Receptor) Dafachronic Acids (DA)->DAF-12 (Nuclear Receptor) Activates Reproductive Development Reproductive Development DAF-12 (Nuclear Receptor)->Reproductive Development Promotes Dauer Formation Dauer Formation DAF-12 (Nuclear Receptor)->Dauer Formation Inhibits This compound This compound This compound->DAF-9 (Cytochrome P450) Inhibits

This compound signaling pathway in C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare NGM plates Prepare NGM plates Seed with OP50 E. coli Seed with OP50 E. coli Prepare NGM plates->Seed with OP50 E. coli Add this compound to media Add this compound to media Seed with OP50 E. coli->Add this compound to media Synchronize worm population Synchronize worm population Transfer L1 larvae to plates Transfer L1 larvae to plates Synchronize worm population->Transfer L1 larvae to plates Incubate at 20-25°C Incubate at 20-25°C Transfer L1 larvae to plates->Incubate at 20-25°C Score for phenotypes (Dauer, Pvl, Mig) Score for phenotypes (Dauer, Pvl, Mig) Incubate at 20-25°C->Score for phenotypes (Dauer, Pvl, Mig) Quantify penetrance Quantify penetrance Score for phenotypes (Dauer, Pvl, Mig)->Quantify penetrance Statistical analysis Statistical analysis Quantify penetrance->Statistical analysis

Experimental workflow for this compound treatment.

Experimental Protocols

This compound Treatment Protocol
  • Preparation of this compound Plates:

    • Prepare standard Nematode Growth Medium (NGM) agar.

    • After autoclaving and cooling the media to approximately 55°C, add this compound stock solution (typically dissolved in DMSO) to the desired final concentration (e.g., 12.5 µM for dauer induction, 25 µM for Pvl and Mig phenotypes).

    • Pour the plates and allow them to solidify. It is recommended to use freshly prepared plates (less than 3 weeks old) for optimal efficacy.

    • Seed the plates with a lawn of OP50 E. coli and allow the bacteria to grow for 1-2 days at room temperature.

  • Worm Synchronization and Treatment:

    • Synchronize a population of wild-type C. elegans (N2 strain) by standard methods (e.g., bleaching gravid adults to isolate eggs).

    • Allow the eggs to hatch into L1 larvae in M9 buffer.

    • Transfer the synchronized L1 larvae to the prepared this compound and control (DMSO vehicle) plates.

    • Incubate the plates at 20°C or 25°C for 2-3 days.

  • Phenotype Scoring:

    • After the incubation period, score the worms for the desired phenotypes (Dauer, Pvl, Mig) under a dissecting microscope.

    • Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

    • Pvl is characterized by the protrusion of the vulval tissue from the ventral side of the animal.

    • Mig defects are observed as abnormalities in the U-shaped migration path of the distal tip cells of the gonad.

Alternative Dauer Induction Protocols
  • Starvation-Induced Dauer Formation:

    • Prepare standard NGM plates seeded with OP50 E. coli.

    • Place a small number of gravid adult worms on the plate and allow them to lay eggs.

    • Incubate the plates at 20°C.

    • Allow the population to grow and exhaust the bacterial food source. Dauer larvae will form as the food is depleted.

    • Isolate dauer larvae by treating the mixed-stage population with 1% SDS for 10-15 minutes; dauer larvae will survive this treatment.

  • High Temperature-Induced Dauer Formation:

    • Prepare standard NGM plates seeded with OP50 E. coli.

    • Allow gravid adult worms to lay eggs on the plates for a few hours.

    • Remove the adult worms.

    • Shift the plates to a 27°C incubator.

    • Dauer larvae will form after approximately 44-48 hours.

Conclusion

This compound provides a robust and dose-dependent method for inducing specific developmental phenotypes in C. elegans, offering a higher degree of control compared to environmental methods like starvation and high-temperature stress. While the penetrance of this compound-induced phenotypes is generally high, researchers should be mindful of factors that can influence reproducibility, such as the freshness of the compound and plates. For studies requiring a more controlled chemical induction of the dauer pathway without the pleiotropic effects of inhibiting DAF-9, the use of specific ascarosides may be a suitable alternative, although their availability can be a limitation. The choice of method should be guided by the specific research question, the need for precise temporal control, and the desired penetrance of the phenotype. Standardizing protocols within and between laboratories is crucial for ensuring the reproducibility of findings with any of these methods.

References

Dafadine-A: A Potent Chemical Tool for Mimicking daf-9 Loss-of-Function in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the study of developmental biology, aging, and metabolic regulation, the nematode Caenorhabditis elegans has proven to be an invaluable model organism. Central to these processes is the DAF-9/DAF-12 signaling pathway, which governs the critical decision between reproductive development and entry into the stress-resistant dauer diapause. The cytochrome P450 enzyme, DAF-9, plays a pivotal role in this pathway through the biosynthesis of dafachronic acids, the steroidal ligands that activate the nuclear hormone receptor DAF-12.[1][2][3] Loss-of-function of daf-9 leads to a constitutive dauer formation (Daf-c) phenotype, reproductive defects, and an extended lifespan.[1] While genetic manipulation through mutants and RNA interference (RNAi) has been the traditional approach to study daf-9 function, the advent of chemical tools offers a complementary and often more versatile strategy. This guide provides a comprehensive comparison of Dafadine-A, a selective inhibitor of DAF-9, with genetic and other chemical methods for mimicking daf-9 loss-of-function.

DAF-9 Signaling Pathway

The DAF-9 pathway integrates environmental cues, primarily from the insulin/IGF-1 (DAF-2) and TGF-β (DAF-7) signaling pathways, to control the activity of the DAF-12 nuclear hormone receptor.[1][3] Under favorable conditions, DAF-9 synthesizes dafachronic acids, which bind to and activate DAF-12, promoting reproductive development and a normal lifespan. Conversely, under harsh conditions, DAF-9 activity is low, leading to an unliganded DAF-12 that complexes with the co-repressor DIN-1 to initiate the dauer developmental program.

DAF9_Signaling_Pathway Insulin_TGFB Insulin/IGF-1 (DAF-2) & TGF-β (DAF-7) Pathways DAF9 DAF-9 (Cytochrome P450) Insulin_TGFB->DAF9 Inhibit Dafachronic_Acids Dafachronic Acids (Δ7-DA) DAF9->Dafachronic_Acids Biosynthesis DAF12_Ligand DAF-12 (Ligand-bound) Dafachronic_Acids->DAF12_Ligand Activate DAF12_DIN1 DAF-12 / DIN-1 Complex Dauer_Formation Dauer Formation & Extended Lifespan DAF12_DIN1->Dauer_Formation Reproductive_Development Reproductive Development & Normal Lifespan DAF12_Ligand->Reproductive_Development DafadineA This compound DafadineA->DAF9 Inhibit

DAF-9 Signaling Pathway Overview

Comparison of Methods to Mimic daf-9 Loss-of-Function

The choice between chemical and genetic tools to inhibit DAF-9 function depends on the specific experimental goals, desired level of control, and the biological questions being addressed.

FeatureThis compound (Chemical Inhibition)daf-9 RNAi (Genetic Knockdown)daf-9 Mutants (Genetic Knockout/Knockdown)Ketoconazole (Alternative Chemical)
Mechanism Selective, reversible inhibitor of DAF-9 cytochrome P450 enzymatic activity.Post-transcriptional gene silencing by introducing double-stranded RNA.Permanent alteration of the daf-9 gene, leading to loss or reduction of function.Broad-spectrum antifungal that inhibits cytochrome P450 enzymes, including those in steroid biosynthesis pathways.
Temporal Control High; can be administered at specific developmental stages or in adults.Moderate; feeding-based RNAi can be initiated at different stages, but knockdown kinetics vary.Low; the gene is constitutively non-functional throughout the organism's life.High; similar to this compound.
Dosage Control High; phenotype severity can be titrated by varying the concentration.Moderate; effectiveness can vary depending on the bacterial strain and dsRNA expression.Low; allele-specific, with phenotypes ranging from hypomorphic to null.High; dose-dependent effects can be studied.
Specificity High for DAF-9 and its mammalian ortholog CYP27A1.[4]Generally gene-specific, but off-target effects are possible.Highly specific to the daf-9 gene.Low; inhibits multiple cytochrome P450 enzymes.
Reversibility Reversible upon removal of the compound.Reversible, but the return to normal function can be slow.Irreversible.Reversible.
Ease of Use Simple; added to the worm growth media.Relatively simple with feeding-based methods.Requires genetic crosses and strain maintenance.Simple; added to the growth media.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and genetic perturbations on key daf-9 loss-of-function phenotypes. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different publications are presented.

Dauer Formation
Method/AlleleCondition% Dauer FormationReference
This compound 12.5 µM>30%[5]
25 µM>60% (with Pvl and Mig defects)[5]
daf-9(dh6) Null alleleConstitutive[6]
daf-9(rh50) Hypomorphic alleleNon-dauer at 20°C[1]
daf-9 RNAi FeedingVariable, can be enhanced in sensitized backgrounds[7]

Note: The penetrance of the dauer phenotype for daf-9 RNAi can be highly variable and is often assessed in genetically sensitized backgrounds to enhance its effect.

Lifespan Extension
Method/AlleleConditionMean Lifespan ExtensionReference
This compound 5 µM29%[5]
daf-9(dh6) Null allele~25% longer than wild-type[1]
daf-9 RNAi FeedingCan extend lifespan, but data is not directly compared to this compound[8]
Ketoconazole 10 µM~10-15%[2]

Experimental Protocols

Key Experimental Workflow

The general workflow for assessing the effects of chemical inhibitors or genetic knockdown on daf-9 function involves synchronization of worm populations, exposure to the treatment, and subsequent scoring of phenotypes.

Experimental_Workflow Start Start: Synchronized L1 Larvae Treatment Treatment Application Start->Treatment DafadineA This compound in NGM Treatment->DafadineA RNAi daf-9 RNAi Feeding Treatment->RNAi Mutant daf-9 Mutant Strain Treatment->Mutant Incubation Incubation at 20-25°C DafadineA->Incubation RNAi->Incubation Mutant->Incubation Phenotype_Scoring Phenotype Scoring Incubation->Phenotype_Scoring Dauer_Assay Dauer Formation Assay Phenotype_Scoring->Dauer_Assay Lifespan_Assay Lifespan Analysis Phenotype_Scoring->Lifespan_Assay Enzymatic_Assay DAF-9 Enzymatic Assay Phenotype_Scoring->Enzymatic_Assay End End: Data Analysis Dauer_Assay->End Lifespan_Assay->End Enzymatic_Assay->End

References

A Comparative Guide to the Efficacy of Dafadine-A Across Diverse Genetic Backgrounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Dafadine-A, a selective small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme. We compare its efficacy in different genetic contexts, offering objective experimental data to inform its use as a powerful research tool in developmental biology and longevity studies.

Mechanism of Action: Targeting the DAF-9/DAF-12 Signaling Pathway

This compound is a potent inhibitor of DAF-9, a key enzyme in the biosynthesis of dafachronic acids (DAs).[1] In the nematode Caenorhabditis elegans, DAs are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][3] The binding of DAs to DAF-12 promotes reproductive development and a normal lifespan. Conversely, in the absence of DAs, unliganded DAF-12 binds to corepressors, leading to entry into the stress-resistant dauer diapause stage and influencing longevity.[2]

This compound's primary mechanism is to block DA synthesis, thereby preventing the activation of DAF-12 and mimicking a state of hormone deficiency.[2] This targeted inhibition makes it an invaluable tool for dissecting the physiological roles of this conserved signaling pathway. The compound also effectively inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its utility may extend to studies in other organisms.[1]

Figure 1. DAF-9/DAF-12 signaling pathway and the inhibitory action of this compound.

Efficacy of this compound in Different Genetic Backgrounds

The efficacy of this compound is highly dependent on the genetic context of the organism. Epistatic analysis and inter-species comparisons reveal critical genetic determinants of its activity.

In wild-type (N2 strain) C. elegans, this compound robustly induces phenotypes consistent with daf-9 loss-of-function in a dose-dependent manner.

This compound Conc.PhenotypeEfficacy (% of Population)
12.5 µMDauer Formation (Daf-c)> 30%
25 µMProtruding Vulva (Pvl)> 60%
25 µMDistal-Tip Cell Migration (Mig)> 60%
5-10 µMLifespan ExtensionUp to 29% increase

Table 1: Summary of this compound efficacy in wild-type C. elegans. Data compiled from multiple studies.[2]

To validate that this compound acts through the DAF-9/DAF-12 pathway, its effects were tested in C. elegans strains with null mutations in key downstream and parallel pathway components. Furthermore, its efficacy was evaluated in the related nematode Pristionchus pacificus, which provides insight into the evolutionary conservation of the drug's target.

Genetic BackgroundKey GenesEffect of this compound (25 µM)Interpretation
C. elegans (Wild-Type) daf-12 (+), daf-16 (+)Induces Dauer FormationBaseline efficacy on the intact pathway.
C. elegans (daf-12 null) daf-12 (-), daf-16 (+)No Dauer FormationDemonstrates that DAF-12 is required for this compound's effect. The drug acts upstream of DAF-12.[2]
C. elegans (daf-16 null) daf-12 (+), daf-16 (-)Induces Dauer FormationShows that the effect of this compound is independent of the DAF-16/FOXO transcription factor.[2]
P. pacificus (Wild-Type) Orthologs of daf-9 & daf-12No Dauer Formation, slight growth retardation at 50 µM.[4]Suggests divergence in the DAF-9 ortholog(s) or drug uptake/metabolism, rendering the drug ineffective at inducing dauer in this species.[4]

Table 2: Comparative efficacy of this compound across different genetic backgrounds and species.

Logical_Relationship cluster_Celegans Caenorhabditis elegans cluster_Ppacificus Pristionchus pacificus DafadineA This compound Treatment WT_Ce Wild-Type (daf-12+, daf-16+) DafadineA->WT_Ce DAF12_mut daf-12 Null Mutant (daf-12-, daf-16+) DafadineA->DAF12_mut DAF16_mut daf-16 Null Mutant (daf-12+, daf-16-) DafadineA->DAF16_mut WT_Pp Wild-Type DafadineA->WT_Pp Outcome_Dauer Dauer Formation WT_Ce->Outcome_Dauer Outcome_NoDauer No Dauer Formation DAF12_mut->Outcome_NoDauer Suppresses Phenotype DAF16_mut->Outcome_Dauer WT_Pp->Outcome_NoDauer Ineffective

Figure 2. Logical relationships of this compound's effect on dauer formation.

Comparison with Alternative Experimental Approaches

This compound offers a distinct method for interrogating the DAF-9 pathway compared to genetic techniques like RNA interference (RNAi) or generating mutants.

FeatureSmall Molecule Inhibition (this compound)Genetic Manipulation (RNAi / Mutants)
Reversibility Reversible; drug can be washed out.RNAi is transient but can persist; mutants are permanent.
Temporal Control Acute; effect is rapid upon administration.Slower onset; requires time for knockdown or is constitutive.
Dose-Dependence Allows for titratable, dose-dependent inhibition.Typically binary (on/off) or partial knockdown.
Off-Target Effects Possible, but this compound shows high specificity for DAF-9.[2]RNAi can have off-target effects; mutants can have compensatory changes.
Application Ideal for studying timing, dose-response, and for systems where genetic manipulation is difficult.Gold standard for confirming gene function; essential for epistasis analysis.

Table 3: Comparison of this compound with alternative methods for pathway perturbation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are summarized protocols for key assays used to evaluate this compound.

Experimental_Workflow cluster_invivo In Vivo Assay (Nematodes) cluster_invitro In Vitro Assay (Enzymatic) start Start: Formulate Hypothesis prep Prepare 10 mM this compound Stock in DMSO start->prep plate_prep Prepare NGM Plates with This compound (1-50 µM) & Vehicle Control (DMSO) prep->plate_prep treat Treat Cells with Substrate (e.g., 4-cholesten-3-one) & Varying this compound Doses prep->treat seed Seed Plates with OP50 E. coli plate_prep->seed sync Synchronize Worms (e.g., Bleaching) seed->sync expose Place L1 Larvae on Plates Incubate at 20°C sync->expose score Score Phenotypes (Dauer, Mig, Pvl, Lifespan) after 4-5 Days expose->score data Analyze & Compare Data score->data culture Culture HEK293 Cells Expressing DAF-9 culture->treat incubate Incubate for Defined Period treat->incubate analyze Analyze Metabolites via LC/MS/MS incubate->analyze analyze->data end Conclusion data->end

Figure 3. General experimental workflow for evaluating this compound efficacy.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Plate Preparation: Add the this compound stock solution to autoclaved NGM-lite media (cooled to ~55°C) to achieve final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). Pour into 6 cm plates. For the vehicle control, add an equivalent volume of DMSO (e.g., 0.1% v/v).

  • Bacterial Seeding: Two days prior to the assay, seed the plates with 150 µL of OP50 E. coli culture and allow it to grow.

  • Worm Synchronization: Place 5-10 adult hermaphrodites on seeded plates and allow them to lay eggs for 4-5 hours at 22°C. Remove the adults.

  • Incubation & Scoring: Incubate the synchronized eggs at 20°C for 4-5 days.

  • Data Collection: Score the progeny for developmental stage, constitutive dauer formation (Daf-c), and other phenotypes like gonad migration defects (Mig) using a dissecting microscope. At least three replicates with a minimum of 90 animals per replicate should be analyzed for statistical power.[2]

  • Cell Culture: Culture HEK293 cells engineered to express the DAF-9 enzyme.

  • Treatment: Treat the cells with the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one) and a dose range of this compound or vehicle control (e.g., 0.2% DMSO).

  • Metabolite Extraction: After a set incubation period, harvest the cells and medium and perform lipid extraction.

  • Analysis: Measure the abundance of DAF-9-produced metabolites (e.g., dafachronic acid) using liquid chromatography and tandem mass spectrometry (LC/MS/MS). Normalize metabolite levels to an internal standard to control for extraction efficiency.

  • Data Interpretation: A dose-dependent decrease in metabolite abundance in this compound treated samples compared to the vehicle control indicates enzymatic inhibition.

References

Safety Operating Guide

Safe Disposal Protocols for Dafadine-A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Personnel

This document provides comprehensive guidance on the proper disposal procedures for Dafadine-A, a selective inhibitor of the DAF-9 cytochrome P450.[1][2] Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Safety & Handling Principles

This compound is a combustible solid and should be handled with care.[3] While it is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[4] Therefore, it is prudent to treat it as a potentially hazardous chemical.

Key Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5]

  • Avoid generating dust when handling the solid powder form.[6]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from oxidizing agents and sources of ignition.[5][7]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueCitation(s)
Chemical Formula C₂₃H₂₅N₃O₃[1]
Molecular Weight 391.46 g/mol [3]
CAS Number 1065506-69-5[1]
Appearance Light beige solid powder[3]
Solubility 100 mg/mL in DMSO[3]
Storage Temperature 2-8°C (short term), -20°C (long term)[3]
Flash Point 285.4 - 348.4 °C (545.7 - 659.1 °F)[3]
Storage Class 11 (Combustible Solids)[3]

Step-by-Step Disposal Procedures

Disposal of this compound and associated waste must be conducted in accordance with institutional policies and local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash. [2][6]

Unused or Expired this compound (Solid)
  • Containerization: Keep the original this compound in its manufacturer's container with the label intact and legible.[8]

  • Labeling: If the original label is damaged, or if you are transferring the waste, create a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1065506-69-5"

    • The primary hazard: "Combustible Solid"

    • The date waste was first placed in the container.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area must be at or near the point of generation. Ensure the container is closed at all times except when adding waste.[8]

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly oxidizing agents.[1]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department by submitting a chemical waste collection request.[9]

Contaminated Labware and Debris

This category includes items such as gloves, pipette tips, and paper towels that are lightly contaminated with this compound.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, compatible waste container. A polyethylene bag or a clearly labeled solid waste pail is appropriate.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound Contaminated Debris" as the contents.

  • Storage: Keep the container sealed and store it in your laboratory's SAA.

  • Disposal: This waste stream must be collected by your institution's EHS for incineration.[10]

This compound Solutions

Solutions of this compound (e.g., in DMSO) must be disposed of as liquid chemical waste.

  • Containerization: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a screw-top cap. Do not fill the container beyond 75% capacity to allow for vapor expansion.[11]

  • Labeling: Affix a hazardous waste label to the container. List all chemical constituents with their approximate percentages (e.g., "this compound, <1%; Dimethyl Sulfoxide, >99%").

  • Storage & Segregation: Store in the SAA, segregated from incompatible waste streams like acids and oxidizers.

  • Pickup: Arrange for collection by your institution's EHS department.

Empty this compound Containers

An "empty" container that held this compound can be disposed of in the regular trash only after following these steps:

  • Removal of Residue: Ensure that all powdered this compound has been removed to the maximum extent possible through standard practices.[8]

  • Label Defacement: Completely remove or deface the original chemical label to prevent misidentification.[9]

  • Disposal: Once the label is defaced, the empty container may be placed in the appropriate recycling or general waste bin, as per institutional guidelines.

Experimental Protocol: Small Spill Decontamination

This protocol details the procedure for cleaning a small spill (less than 1 gram) of solid this compound.

Objective: To safely decontaminate a laboratory surface after a small spill of powdered this compound.

Materials:

  • Personal Protective Equipment (PPE) as described in Section 1

  • "Spill Control" signage

  • Non-combustible absorbent material (e.g., sand, vermiculite)

  • Scoop and brush (spark-proof recommended)[7]

  • Designated hazardous waste container for spill cleanup materials

  • 70% Ethanol solution

  • Paper towels

Procedure:

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area and post "Spill Control" signage.

  • PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain & Collect:

    • Gently cover the spilled this compound powder with a non-combustible absorbent material like sand to prevent it from becoming airborne.[7]

    • Using a spark-proof scoop and brush, carefully collect the mixture. Avoid creating dust.[6]

    • Place all collected material into a designated hazardous waste container.

  • Surface Decontamination:

    • Saturate a paper towel with 70% ethanol.

    • Wipe the spill area, working from the outside edges toward the center.

    • Place the used paper towels into the same hazardous waste container.

  • Final Cleaning: Perform a second wipe with a fresh paper towel saturated with 70% ethanol to ensure complete decontamination. Place this towel in the waste container as well.

  • Waste Disposal: Seal the hazardous waste container, label it "this compound Spill Debris," and place it in the SAA for EHS pickup.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

DafadineA_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_chem Unused/Expired Solid This compound waste_type->solid_chem  Solid Chemical liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste  Liquid Solution contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris  Solid Debris empty_container Empty Container waste_type->empty_container Empty Container label_solid Label as Hazardous Waste: 'this compound' solid_chem->label_solid label_liquid Label as Hazardous Waste: List all constituents & % liquid_waste->label_liquid label_debris Label as Hazardous Waste: 'this compound Contaminated Debris' contaminated_debris->label_debris deface_label Remove or Deface Original Label empty_container->deface_label store_saa Store Securely in Satellite Accumulation Area (SAA) label_solid->store_saa label_liquid->store_saa label_debris->store_saa trash Dispose in Regular Trash/Recycling deface_label->trash ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup

Caption: Logical workflow for the segregation and disposal of this compound waste streams.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。